3-Bromo-6-chloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNJOBVRVWUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646254 | |
| Record name | 3-Bromo-6-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-34-6 | |
| Record name | 3-Bromo-6-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Advent of a Key Intermediate: A Technical History of 3-Bromo-6-chloro-1H-indazole
For Immediate Release
A deep dive into the scientific literature reveals the emergence of 3-Bromo-6-chloro-1H-indazole as a pivotal, albeit relatively contemporary, building block in the landscape of medicinal chemistry. While the broader family of indazoles has a rich history dating back to the late 19th century, the specific discovery and detailed historical account of this particular halogenated derivative are not explicitly documented in a singular, seminal publication. Instead, its history is woven into the fabric of modern drug discovery, appearing as a key intermediate in patent literature, signifying its importance in the synthesis of complex therapeutic agents.
The indazole scaffold itself, a bicyclic aromatic heterocycle, was first brought to the forefront of organic chemistry by the pioneering work of Emil Fischer in the 1880s.[1] His initial synthesis of indazole derivatives laid the groundwork for over a century of exploration into the diverse biological activities of this chemical class.[1][2] Compounds featuring the indazole core have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[2]
This compound (CAS Number: 885521-34-6) has emerged as a valuable intermediate due to the strategic placement of its halogen substituents.[3][4] The bromine atom at the 3-position and the chlorine atom at the 6-position offer differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This feature makes it an attractive starting material for the construction of diverse molecular libraries aimed at identifying novel drug candidates.[3]
While a specific "discovery" paper for this compound is not readily apparent, its synthesis is well-established in the chemical literature. The most common and practical laboratory-scale synthesis involves the direct bromination of 6-chloro-1H-indazole.
Key Data Summary
| Property | Value |
| CAS Number | 885521-34-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to yellow solid |
| Purity (typical) | ≥95% (HPLC) |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is detailed below. This procedure is based on established chemical principles and has been reported in various chemical sourcing catalogs and synthetic methodology descriptions.
Synthesis of this compound from 6-Chloro-1H-indazole
Materials:
-
6-Chloro-1H-indazole
-
Bromine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
Procedure:
-
A suspension of 6-Chloro-1H-indazole (e.g., 3.0 g, 19.66 mmol) is prepared in a 2 M aqueous solution of sodium hydroxide (e.g., 70 mL).[5]
-
A solution of bromine (e.g., 2.32 g, 14.52 mmol) in a 2 M aqueous solution of sodium hydroxide (e.g., 30 mL) is added dropwise to the suspension of 6-chloro-1H-indazole.[5]
-
The reaction mixture is stirred at room temperature for approximately 1.5 hours.[5]
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), the pH of the mixture is adjusted to 8 using a 3 M solution of hydrochloric acid.[5]
-
The product is then extracted from the aqueous phase using ethyl acetate. The organic layers are combined and washed with brine.[5]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
The resulting crude product is purified by silica gel column chromatography, typically using a mixture of ethyl acetate and petroleum ether as the eluent, to yield this compound as a yellow solid.[5] A yield of approximately 44% has been reported for this transformation.[5]
Logical Workflow of the Synthesis
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 885521-34-6 [benchchem.com]
- 4. 885521-34-6 | this compound - Moldb [moldb.com]
- 5. This compound | 885521-34-6 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile building block, its physicochemical properties are critical for its application in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, reactivity, and potential applications of this compound. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes predicted values and general experimental protocols for property determination.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or a synthetic intermediate are crucial in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of available and predicted data is presented below.
General Properties
| Property | Value | Source |
| CAS Number | 885521-34-6 | [4][5] |
| Molecular Formula | C₇H₄BrClN₂ | [4][5] |
| Molecular Weight | 231.48 g/mol | [4][5] |
| Appearance | Off-white to yellow solid (predicted) | |
| Purity | Typically ≥95% (as supplied by vendors) | [4] |
Predicted Physicochemical Data
| Property | Predicted Value for this compound | Experimental Value for 4-Bromo-6-chloro-1H-indazole |
| Melting Point (°C) | Not available | 219-221 |
| Boiling Point (°C at 760 mmHg) | Not available | 364.1 ± 22.0 |
| pKa | Not available | Not available |
| logP | 2.9 (XLogP3) | 2.9 (XLogP3)[6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF (inferred) | Not available |
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of 6-chloro-1H-indazole. The following protocol is a representative example of its synthesis.
Synthetic Workflow
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Reaction Setup : Suspend 6-chloro-1H-indazole in a solution of sodium hydroxide.
-
Reagent Addition : Slowly add a solution of bromine in aqueous sodium hydroxide to the suspension at room temperature.
-
Reaction : Stir the mixture at room temperature for approximately 1.5 to 2 hours.
-
Work-up :
-
Adjust the pH of the reaction mixture to approximately 8 using hydrochloric acid.
-
Perform a liquid-liquid extraction using ethyl acetate.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification :
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Reactivity and Stability
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents on the indazole ring. The bromine atom at the 3-position is particularly susceptible to displacement, making it a valuable handle for further functionalization through various cross-coupling reactions.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The bromine at the C3 position is more reactive than the chlorine at the C6 position in these reactions, allowing for selective functionalization.
-
Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and related structures.
-
Buchwald-Hartwig Amination : This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the indazole.
-
Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between the indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.
Stability
Halogenated indazoles are generally stable compounds under standard laboratory conditions.[7] However, like many organic molecules, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8] Stability studies for this specific compound are not publicly available, but it is advisable to handle it with care, avoiding strong oxidizing agents and prolonged exposure to light.
Experimental Protocols for Physicochemical Property Determination
The following are generalized, standard protocols for determining key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.
-
Sample Preparation : A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement : The capillary tube is placed in the heating block of a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
System Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning : A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration : The mixture is shaken until equilibrium is reached.
-
Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
-
Sample Preparation : An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.
-
Equilibration : The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation : The undissolved solid is removed by centrifugation or filtration.
-
Analysis : The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Potential Biological Significance and Applications
While specific biological activity data for this compound is scarce, the indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] Derivatives of indazole have been reported to exhibit a wide range of therapeutic effects, including:
-
Anti-cancer activity : Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[7] For instance, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor.
-
Anti-inflammatory activity : Some indazoles have shown significant anti-inflammatory properties.
-
Other therapeutic areas : Indazole derivatives have also been investigated for their potential as anti-HIV, antibacterial, and neuroprotective agents.[1]
The presence of the bromo and chloro substituents on this compound provides synthetic handles to generate diverse libraries of novel indazole derivatives for screening against various biological targets.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, its known reactivity, particularly in cross-coupling reactions, makes it an attractive starting material for the synthesis of novel, biologically active molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully explore its potential in medicinal chemistry.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. 885521-34-6 | this compound - Moldb [moldb.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. database.ich.org [database.ich.org]
An In-depth Technical Guide to 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological relevance of 3-Bromo-6-chloro-1H-indazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.
Core Chemical Information
This compound is a halogenated indazole derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring both bromo and chloro substituents, allows for selective chemical modifications, making it a versatile building block in the development of novel compounds.
Chemical Identifiers
A clear identification of chemical compounds is crucial for scientific accuracy and reproducibility. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 885521-34-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NN=C2Br |
| PubChem CID | Not available for the 3-bromo isomer, but the related 6-bromo-3-chloro isomer has CID 24728895. |
| InChI Key | (for 6-bromo-3-chloro isomer) LDBXLSQSRZCYHL-UHFFFAOYSA-N |
Note: While the IUPAC name "this compound" is commonly used, some sources may refer to the isomeric "6-bromo-3-chloro-1H-indazole". It is essential to verify the specific isomer using the CAS number.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below. This method involves the bromination of 6-chloro-1H-indazole.
Experimental Protocol
Step 1: Reaction Setup
-
Suspend 6-Chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide (NaOH) solution.
Step 2: Addition of Bromine Solution
-
Prepare a solution of bromine (2.32 g, 14.52 mmol) in 30 mL of 2 M NaOH solution.
-
Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole.
Step 3: Reaction and Workup
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Upon completion of the reaction, adjust the pH of the mixture to 8 using a 3 M hydrochloric acid (HCl) solution.
-
Perform a liquid-liquid extraction using ethyl acetate and brine.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic phase to obtain the crude product.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent.
-
This process yields this compound as a yellow solid (3.4 g, 44% yield).[2]
Characterization:
-
The product can be characterized using techniques such as Mass Spectrometry (ESI-MS m/z = 231.00, 233.00 [M + H]+).[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[3] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4]
While specific signaling pathway involvement for this compound is not extensively documented, its structural class is known to be a precursor for compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.[4][5] For instance, derivatives of the related 3-Bromo-6-(trifluoromethyl)-1H-indazole have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[4]
Given that 6-Bromo-3-chloro-1H-indazole is highlighted as a key intermediate in the development of anti-cancer agents and is utilized in studies of signal transduction pathways, it is plausible that derivatives of this compound could also function as kinase inhibitors.[5]
Representative Kinase Inhibitor Signaling Pathway
The following diagram illustrates a generalized signaling pathway where an indazole derivative acts as a kinase inhibitor.
Caption: General mechanism of a kinase inhibitor.
References
spectral data analysis of 3-Bromo-6-chloro-1H-indazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data Analysis of 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed examination based on predicted data derived from established spectroscopic principles and data from structurally related compounds. The methodologies for acquiring such data are also outlined.
Predicted Spectroscopic and Spectrometric Data
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data for each of these techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~11.0 - 13.0 | br s | - | 1H | N-H |
| ~7.8 - 8.0 | d | ~1.0 | 1H | H-7 |
| ~7.5 - 7.7 | d | ~8.5 | 1H | H-4 |
| ~7.2 - 7.4 | dd | ~8.5, ~1.0 | 1H | H-5 |
Note: The chemical shifts are referenced to a standard internal solvent signal (e.g., TMS). The N-H proton signal is expected to be broad, and its chemical shift is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~135 | C-6 |
| ~128 | C-5 |
| ~122 | C-4 |
| ~120 | C-3a |
| ~118 | C-3 |
| ~115 | C-7 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | N-H stretch |
| ~1620 - 1600 | Medium | C=C aromatic stretch |
| ~1500 - 1450 | Strong | C=C aromatic stretch |
| ~1100 - 1000 | Medium | C-N stretch |
| ~850 - 800 | Strong | C-H out-of-plane bend |
| ~750 - 700 | Medium | C-Cl stretch |
| ~650 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 230/232/234 | High | [M]⁺ (Molecular ion) |
| 203/205/207 | Medium | [M-HCN]⁺ |
| 151/153 | Medium | [M-Br]⁺ |
| 124 | Low | [M-Br-HCN]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.
NMR Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).
-
-
Data Acquisition:
-
Infuse the sample solution into the ionization source.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern to confirm the presence of bromine and chlorine.
-
Identify major fragment ions and propose fragmentation pathways.
-
Visualization of Workflows and Relationships
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Logical Relationship for Structure Confirmation
The following diagram illustrates how the different spectral data logically combine to confirm the structure of this compound.
A Technical Guide to Determining the Solubility Profile of 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for determining the solubility profile of the heterocyclic compound 3-Bromo-6-chloro-1H-indazole in common laboratory solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document outlines the established experimental protocols necessary to generate such data. It is designed to assist researchers in systematically characterizing the solubility of this and similar compounds, a critical step in early-stage drug discovery and development. The methodologies described herein are based on widely accepted practices for solubility assessment.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption and bioavailability.[1][2] A thorough understanding of a compound's solubility in various solvents is essential during pre-formulation studies and for the selection and optimization of lead compounds in drug development.[1][3] this compound is a heterocyclic compound with potential applications in medicinal chemistry. This guide details the necessary procedures to establish its solubility profile. While specific data for this compound is not currently available in the public domain, this paper presents the standardized methods by which such critical data can be generated.
Predicted Solubility Characteristics
Based on the structure of this compound, which contains both a polar indazole ring system and nonpolar bromo- and chloro-substituents, its solubility is expected to vary across different solvent classes. It is likely to exhibit low solubility in aqueous media and higher solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[4] For instance, it is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like alcohols, than in nonpolar solvents such as hexane.
Quantitative Solubility Data (Hypothetical)
The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clear comparison. The values provided are for illustrative purposes only and are not based on experimental results.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |
| Polar Protic | Water | 25 | Data Not Found | Data Not Found | Shake-Flask |
| Methanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Ethanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Isopropanol | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data Not Found | Data Not Found | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Acetone | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Acetonitrile | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Nonpolar | Dichloromethane (DCM) | 25 | Data Not Found | Data Not Found | Shake-Flask |
| Toluene | 25 | Data Not Found | Data Not Found | Shake-Flask | |
| Hexane | 25 | Data Not Found | Data Not Found | Shake-Flask |
Experimental Protocols for Solubility Determination
The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[3][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.
This protocol is adapted from established methodologies for determining the equilibrium solubility of a compound.[1][3][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Prepare the desired solvent and ensure it is degassed if necessary.
-
Addition of Excess Solid: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Addition of Solvent: Add a known volume of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3] Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
For high-throughput screening in early drug discovery, kinetic solubility measurement is often employed.[1][2] This method is faster but may overestimate the thermodynamic solubility.[3]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.[2]
-
Serial Dilution: Perform serial dilutions of the stock solution into an aqueous buffer.[2]
-
Precipitation Observation: Observe the formation of a precipitate as the compound's concentration exceeds its kinetic solubility. This can be detected by visual inspection or more accurately using light scattering techniques like nephelometry.[1]
-
Quantification: The concentration in the highest concentration well that remains clear is considered the kinetic solubility.
Visualizations
The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," frequently appearing in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable range of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral effects.[1][3][5] This guide provides a comprehensive overview of the indazole core, detailing its physicochemical properties, synthetic methodologies, biological applications, and the mechanisms of action of key therapeutic agents, presented with detailed data, experimental protocols, and pathway visualizations.
Physicochemical Properties and Tautomerism
The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][5][6][7] This tautomerism significantly influences the molecule's reactivity, physical properties, and its interactions with biological targets.[6]
Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion. The reported pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium.[7][8] These properties are critical for its function as a bioisostere, often for indole or phenol, where it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like N2 atom).[9][10] This dual capability allows it to form key interactions within the binding sites of enzymes, such as the hinge region of protein kinases.[10]
The planar nature of the indazole ring allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune critical drug-like properties such as:
-
Lipophilicity (LogP/LogD): Substituents on the indazole core can significantly modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and pharmacokinetic profile.
-
Solubility: The ability to introduce polar groups or ionizable functions is crucial for achieving adequate aqueous solubility for oral bioavailability. For instance, the introduction of basic amine groups can improve solubility in acidic environments.[11]
-
Metabolic Stability: The indazole nucleus itself can be subject to metabolic transformations. Strategic substitution can block sites of metabolism, thereby improving the compound's half-life. Indazole is often used as a bioisostere for metabolically vulnerable phenols to prevent phase II glucuronidation.[10] Studies on synthetic cannabinoids have shown that indazole cores are generally more susceptible to metabolism than their indole counterparts, highlighting the importance of substitution patterns in dictating metabolic fate.[12][13]
Synthesis of the Indazole Scaffold
Numerous synthetic routes to the indazole core have been developed, allowing for diverse substitution patterns. Classic methods remain highly relevant for their reliability and scalability.
Experimental Protocol: Davis-Beirut Reaction
The Davis-Beirut reaction is an efficient method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[1][9][14]
Reaction: Synthesis of a 2-substituted-2H-indazole from an N-substituted-2-nitrobenzylamine.
Materials:
-
N-substituted-2-nitrobenzylamine (1.0 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Ethanol (as solvent)
-
Tetrahydrofuran (THF) (as co-solvent, if needed for solubility)
-
Standard laboratory glassware for reflux and work-up
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted-2-nitrobenzylamine (1.0 eq) in ethanol to a concentration of approximately 0.1 M.
-
Add solid potassium hydroxide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and maintain stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-indazole derivative.[9]
Experimental Protocol: Jacobson Indazole Synthesis (Classic Method)
This method involves the cyclization of N-nitroso-o-toluidine derivatives. The procedure described by Huisgen and Bast in Organic Syntheses provides a practical approach.[15]
Reaction: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine.
Materials:
-
N-Acetyl-o-toluidine (1.0 eq)
-
Potassium acetate (or other suitable base)
-
Isoamyl nitrite (or other nitrosating agent)
-
Benzene (or other suitable aprotic solvent)
-
Hydrochloric acid (for work-up)
-
Ammonia (for work-up)
Procedure:
-
Dissolve N-acetyl-o-toluidine in benzene.
-
Add potassium acetate to the solution.
-
Add isoamyl nitrite dropwise to the stirred mixture at a controlled temperature (typically below 10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction involves the formation of an N-nitroso intermediate which then cyclizes.
-
Upon completion, carefully quench the reaction and transfer the mixture to a separatory funnel.
-
Extract the mixture with dilute hydrochloric acid to separate the basic indazole product from the non-basic components.
-
Treat the combined acidic aqueous extracts with an excess of ammonia to precipitate the crude indazole.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude indazole can be purified by recrystallization or vacuum distillation to yield the pure 1H-indazole.[15]
Biological Activities and Therapeutic Applications
The indazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, primarily in oncology. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of protein kinases.
Anticancer Activity
Indazole derivatives have shown remarkable success as inhibitors of various protein kinases involved in cancer progression, particularly those related to angiogenesis and cell proliferation.
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[16][17] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Niraparib (Zejula®): A potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[4] It is used as a maintenance treatment for recurrent ovarian, fallopian tube, or primary peritoneal cancer.[4]
-
Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), ROS1, and anaplastic lymphoma kinase (ALK). It is approved for tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.
-
Axitinib (Inlyta®): A potent inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.
Other Therapeutic Areas
Beyond oncology, the indazole scaffold is found in drugs with other mechanisms of action:
-
Benzydamine (Tantum Verde®): A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[8]
-
Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy.
-
Entinostat: A selective inhibitor of class I histone deacetylases (HDACs), primarily HDAC1 and HDAC3, being investigated for various cancers.[18]
Quantitative Data on Indazole Derivatives
The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki, Kd). The following tables summarize representative data for key indazole drugs and other reported derivatives.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Context |
| Pazopanib | VEGFR-1 | 10 | Cell-free |
| VEGFR-2 | 30 | Cell-free | |
| VEGFR-3 | 47 | Cell-free | |
| PDGFR-β | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Axitinib | VEGFR-1 | 0.1 | Cell-free |
| VEGFR-2 | 0.2 | Cell-free | |
| VEGFR-3 | 0.1 - 0.3 | Cell-free | |
| Niraparib | PARP-1 | 3.8 | Enzymatic |
| PARP-2 | 2.1 | Enzymatic | |
| Entinostat | HDAC1 | 490 | Enzymatic |
| Compound 12b ¹ | VEGFR-2 | 5.4 | Cell-free |
| Compound 14d ² | FGFR1 | 5.5 | Cell-free |
| Compound 109 ³ | EGFR (T790M) | 5.3 | Cell-free |
| Compound 112 ⁴ | CDK8 | 53 | Cell-free |
| Table 1: In Vitro Inhibitory Potency of Selected Indazole-Based Compounds. | |||
| ¹Elsayed et al.[17][19], ²Liu et al.[17], ³Liu et al.[5], ⁴Schiemann et al.[5] |
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |
| Compound 4f ⁵ | MCF-7 | 1.629 | Breast Cancer |
| Compound 4i ⁵ | A549 | 2.305 | Lung Cancer |
| Compound 4i ⁵ | Caco-2 | 4.990 | Colorectal Cancer |
| Compound 5k ⁶ | Hep-G2 | 3.32 | Hepatoma |
| Compound 6o ⁶ | K562 | 5.15 | Leukemia |
| Table 2: Antiproliferative Activity of Novel Indazole Derivatives in Cancer Cell Lines. | |||
| ⁵Abdel-Maksoud et al.[7][20], ⁶Zhang et al.[21] |
| Drug | Bioavailability (%) | T₁/₂ (hours) | Protein Binding (%) | Primary Metabolism |
| Pazopanib | ~21-50 | ~31 | >99 | CYP3A4 |
| Niraparib | ~73 | ~36 | ~83 | Carboxylesterases |
| Entinostat | N/A | ~92 | ~94-97 | N/A |
| Table 3: Pharmacokinetic Properties of Key FDA-Approved Indazole Drugs.[22][23] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of indazole-based drugs are achieved through the precise inhibition of key cellular signaling pathways.
Pazopanib and VEGFR Signaling
Pazopanib exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs).[14] VEGF binding to its receptor (VEGFR-2/KDR) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[14][24] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[17] Pazopanib binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling, thereby inhibiting angiogenesis and tumor growth.[3][10]
Niraparib and PARP Inhibition
Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] When the cell attempts to replicate its DNA, these SSBs are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept is known as synthetic lethality. Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on the DNA at the site of damage, creating a cytotoxic complex that further contributes to cell death.[1][2]
Entinostat and HDAC Inhibition
Entinostat selectively inhibits Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Entinostat increases histone acetylation, resulting in a more relaxed chromatin structure.[18] This "opens up" the DNA, allowing for the re-expression of silenced tumor suppressor genes (e.g., p21), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Experimental Workflows and Methodologies
The discovery and development of indazole-based drugs follow a rigorous screening and optimization process.
Diagram: A Representative Drug Discovery Workflow
The following diagram illustrates a typical screening cascade used in the identification and optimization of kinase inhibitors, a common application for indazole scaffolds.
Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a representative method for determining the IC₅₀ value of an indazole derivative against a protein kinase like VEGFR-2, using a luminescence-based assay that measures ATP consumption.[9][24]
Objective: To quantify the inhibitory potency of a test compound on the activity of a specific kinase.
Principle: Kinase activity consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer (e.g., BPS Bioscience, Cat# 79334)
-
ATP solution (e.g., 500 µM stock)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (indazole derivative) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX, Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1% in the assay wells.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate at 2x the final desired concentration.
-
Plate Setup:
-
To "Test Inhibitor" wells, add 5 µL of the diluted compound solutions.
-
To "Positive Control" (100% activity) wells, add 5 µL of kinase buffer with DMSO.
-
To "Blank" (0% activity) wells, add 5 µL of kinase buffer with DMSO.
-
-
Reaction Initiation:
-
Add 2.5 µL of the master mix to all wells.
-
To initiate the reaction, add 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µL of kinase buffer (without enzyme) to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control."
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
The indazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Its versatile chemistry, favorable physicochemical properties, and proven ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued prominence in medicinal chemistry. The success of drugs like Pazopanib and Niraparib validates the utility of this scaffold and provides a strong foundation for the development of the next generation of indazole-based medicines. This guide has provided a technical foundation for professionals in the field, summarizing key data and methodologies to aid in the ongoing research and development of this important heterocyclic system.
References
- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Screening cascade – REVIVE [revive.gardp.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. international-biopharma.com [international-biopharma.com]
- 19. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of Substituted 1H-Indazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H- tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.
Ind
A Technical Guide to 3-Bromo-6-chloro-1H-indazole: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3-Bromo-6-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, details potential suppliers, presents a general synthetic protocol, and explores its role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction to this compound
This compound is a halogenated indazole derivative widely utilized as a synthetic intermediate in the development of pharmacologically active molecules.[1] The indazole core is a significant pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The presence of bromo and chloro substituents at the 3 and 6 positions, respectively, allows for selective and sequential functionalization through various chemical reactions, such as metal-catalyzed cross-coupling and nucleophilic substitutions. This makes it a versatile scaffold for constructing diverse compound libraries for drug discovery programs.[1][4]
Commercial Availability
This compound is commercially available from various chemical suppliers. The following table summarizes key product specifications from a selection of vendors.
| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| ChemUniverse | P14725 | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | Not Specified |
| Sunway Pharm Ltd | CB54368 | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | Not Specified |
| Benchchem | Not Specified | 885521-34-6 | C₇H₄BrClN₂ | 231.48 | ≥95% (by HPLC) |
| AstaTech, Inc. (via Sigma-Aldrich) | ATEH9B9AC744 (for a related carboxylic acid derivative) | 885522-21-4 | C₈H₄BrClN₂O₂ | Not Applicable | 95% |
Note: Data is compiled from publicly available information and may be subject to change. Please refer to the suppliers' websites for the most current data.
Potential Suppliers
A number of chemical suppliers offer this compound for research and development purposes. While not an exhaustive list, the following companies are potential sources for this compound:
-
ChemUniverse: Offers the compound in quantities starting from 250mg.[5]
-
Sunway Pharm Ltd: Lists the product with its key specifications.[6]
-
Benchchem: Provides the compound with a specified purity of ≥95% by HPLC.[1]
-
BLDpharm: Lists a related nitro-derivative, suggesting a portfolio of substituted indazoles.[7]
-
Shanghai Amole Biotechnology Co., Ltd.: Appears as a supplier on chemical sourcing platforms like Chemsrc.com.[8]
Researchers are advised to contact these suppliers directly for quotes, availability, and detailed specifications.
Synthetic Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the direct bromination of a 6-chloro-1H-indazole precursor. The regioselectivity of the bromination is directed by the existing substituents on the indazole ring.
General Experimental Protocol for Bromination of 6-chloro-1H-indazole:
-
Dissolution: Dissolve 6-chloro-1H-indazole in a suitable organic solvent (e.g., acetic acid, DMF, or a chlorinated solvent) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Below is a conceptual workflow for the synthesis and purification of this compound.
Role in Drug Discovery and Relevant Signaling Pathways
The indazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target various biological pathways, particularly in oncology.[2] Derivatives of this compound are often explored as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2]
For example, indazole-based compounds have been developed as inhibitors of Protein Kinase B (Akt) and Poly (ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.
The following diagram illustrates a simplified kinase signaling pathway and the inhibitory action of an indazole-based drug candidate.
References
- 1. This compound|CAS 885521-34-6 [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound - CAS:885521-34-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 885519-92-6|3-Bromo-6-chloro-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 8. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
synthesis of 3-Bromo-6-chloro-1H-indazole from 6-chloro-1H-indazole
Application Notes: Synthesis of 3-Bromo-6-chloro-1H-indazole
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The functionalization of the indazole core is crucial for modulating the pharmacological properties of these compounds. The regioselective bromination of 6-chloro-1H-indazole at the C3 position is a common and critical transformation. This reaction is an electrophilic aromatic substitution, where the pyrazole ring of the indazole is more activated towards electrophilic attack than the chloro-substituted benzene ring, directing the substitution primarily to the C3 position.[1]
This document provides detailed protocols for the using two common brominating agents: aqueous bromine and N-Bromosuccinimide (NBS).
Key Considerations for Synthesis
-
Regioselectivity : The C3 position of the indazole ring is generally the most susceptible to electrophilic attack.[1] Controlling reaction conditions such as temperature and the choice of brominating agent is essential to favor mono-bromination at this position and minimize the formation of undesired isomers or di-brominated products.[2]
-
Brominating Agents :
-
Aqueous Bromine (Br₂) : A powerful and effective brominating agent. However, liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[1] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]
-
N-Bromosuccinimide (NBS) : A solid and safer alternative to liquid bromine, widely used for the regioselective bromination of indazoles.[3][4]
-
-
Safety : Appropriate safety measures are critical. Liquid bromine requires specialized handling procedures.[1] All reactions should be performed in a well-ventilated chemical fume hood. PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn.
Experimental Protocols
Protocol 1: Bromination using Aqueous Bromine
This protocol is adapted from a documented procedure for the synthesis of this compound.[5]
Materials
-
6-chloro-1H-indazole
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 3 M
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH meter or pH paper
Procedure
-
Reaction Setup : In a round-bottom flask, suspend 6-chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide solution.[5]
-
Preparation of Bromine Solution : Separately, prepare a solution of bromine (2.32 g, 14.52 mmol) by dissolving it in 30 mL of 2 M sodium hydroxide solution. Handle bromine with extreme caution in a fume hood.
-
Addition : Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole using a dropping funnel.[5]
-
Reaction : Stir the resulting reaction mixture vigorously at room temperature for 1.5 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up : Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 3 M HCl solution.[5]
-
Extraction : Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate. Separate the organic layer and wash it with brine.[5]
-
Drying and Concentration : Dry the collected organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification : Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]
-
Final Product : Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid.[5]
Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)
NBS is a common and safer reagent for the C3-bromination of indazoles.[4] This generalized protocol can be optimized for specific needs.
Materials
-
6-chloro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure
-
Reaction Setup : Dissolve 6-chloro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Addition : Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.
-
Extraction : Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis described in Protocol 1.
| Parameter | Value | Reference |
| Starting Material | 6-chloro-1H-indazole (3.0 g, 19.66 mmol) | [5] |
| Brominating Agent | Bromine (2.32 g, 14.52 mmol) | [5] |
| Solvent/Base | 2 M Sodium Hydroxide (100 mL total) | [5] |
| Reaction Time | 1.5 hours | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Product | This compound | [5] |
| Yield | 3.4 g (44%) | [5] |
| Appearance | Yellow Solid | [5] |
| Analytical Data (ESI-MS) | m/z = 231.00, 233.00 [M + H]⁺ | [5] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound as detailed in Protocol 1.
Caption: Workflow for the synthesis of this compound using aqueous bromine.
References
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-chloro-1H-indazole with various arylboronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3-aryl-6-chloro-1H-indazole derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. For indazole derivatives, this reaction is instrumental in introducing molecular diversity at specific positions, which is a key strategy in drug discovery programs. The C-Br bond at the 3-position of this compound is more reactive than the C-Cl bond at the 6-position under typical Suzuki coupling conditions, allowing for selective functionalization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.
Experimental Protocol
This protocol is a generalized procedure adapted from literature for substrates similar to this compound.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-10 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.
-
Degassing: For robust reactions and to minimize side products, it is recommended to degas the reaction mixture again by bubbling the inert gas through the solution for another 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.[2][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloro-1H-indazole.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromoindazoles, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromoindazoles
| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [4] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | 75-95 | [1] |
| 4-substituted-7-bromo-1H-indazoles | Arylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to Good | [5] |
Table 2: Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles
| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 60 | 78 | [3] |
| 3-Bromo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 100 | 75 | [3] |
| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | N/A | N/A | Good to Excellent | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the facile synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and often higher yields.[1][2]
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-indazole. This transformation is crucial for creating libraries of N-substituted 6-chloro-1H-indazol-3-amines, which are valuable intermediates in drug discovery programs. The protocols provided are based on established methodologies for structurally similar heterocyclic compounds and general principles of the Buchwald-Hartwig reaction.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve three primary steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize typical conditions based on protocols for analogous heterocyclic systems.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-5 | A common and effective combination for a broad range of amines. |
| Pd(OAc)₂ | BrettPhos | 1-5 | Often used for primary amines. |
| RuPhos Precatalyst | (None) | 2-5 | A pre-formed catalyst that is efficient for coupling with secondary amines.[2] |
| Xantphos | Pd(OAc)₂ | 2-5 | A bidentate ligand that can be effective in preventing side reactions. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| NaOtBu | 1.5-2.5 | Toluene, Dioxane | 80-110 |
| K₃PO₄ | 2.0-3.0 | Dioxane, Toluene | 100-120 |
| Cs₂CO₃ | 2.0-3.0 | Dioxane, Toluene | 100-120 |
| LiHMDS | 2.0-2.5 | THF | 65-70 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These protocols are starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Pd₂(dba)₃ (or other Pd precursor)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or dioxane)
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with a Secondary Amine
Materials:
-
This compound
-
Secondary amine
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), and the RuPhos precatalyst (0.02 equiv, 2 mol%).[2]
-
Evacuate and backfill the tube with an inert gas three times.[2]
-
Add anhydrous THF via syringe.[2]
-
Add LiHMDS (1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[2]
-
Seal the tube and heat the reaction mixture to 65 °C.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[2]
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography.[2]
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-chloro-1H-indazol-3-amines from this compound. The choice of catalyst, ligand, base, and solvent system is crucial and should be tailored to the specific amine being coupled. The protocols provided herein serve as a robust starting point for researchers to develop and optimize these important transformations in the pursuit of novel chemical entities for drug discovery and development.
References
Application Notes and Protocols: Utilizing 3-Bromo-6-chloro-1H-indazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-6-chloro-1H-indazole as a key building block for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the C3 position and the chloro group at the C6 position offers versatile handles for functionalization, enabling the exploration of structure-activity relationships (SAR) and the generation of potent and selective drug candidates.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] Derivatives of substituted indazoles have shown significant promise in targeting key kinases implicated in oncology and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AXL receptor tyrosine kinase, and c-Met.[2][3][4]
Key Synthetic Strategies
The functionalization of the this compound core primarily relies on palladium-catalyzed cross-coupling reactions. The bromine atom at the C3 position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. These protocols are based on established procedures for analogous bromo-indazole derivatives and may require optimization for specific substrates.[5][6][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a carbon-carbon bond at the C3 position of the indazole core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the formation of a carbon-nitrogen bond at the C3 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., a RuPhos or BrettPhos-based catalyst) (1-2 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu) (2.0-2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the palladium precatalyst (0.01-0.02 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature and add the strong base portion-wise or dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Targeting Key Kinase Signaling Pathways
Derivatives of this compound are promising candidates for inhibiting various kinase signaling pathways implicated in cancer progression, such as the AXL and c-Met pathways.
AXL Signaling Pathway
The AXL receptor tyrosine kinase is a key driver of tumor growth, metastasis, and drug resistance.[8] Inhibitors targeting AXL can block these oncogenic processes.
Caption: Simplified AXL signaling pathway and the point of inhibition by indazole-based inhibitors.
Quantitative Data: Biological Activity of Indazole-Based Kinase Inhibitors
Table 1: Inhibitory Activity of Indazole Derivatives against AXL Kinase
| Compound ID | Target(s) | AXL IC₅₀ (nM, biochemical) | Cellular AXL Inhibition (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| Bemcentinib (BGB324) | AXL | 14 | Varies | [8] |
| UNC2025 | MER/FLT3/AXL | 1.6 - 122 | 122 (pAXL) | [8] |
| TP-0903 | AXL | 27 | - | [8] |
| Cabozantinib (XL184) | VEGFR, MET, AXL, RET, KIT, FLT3 | 7 | 42 (pAXL) |[8] |
Table 2: Inhibitory Activity of Indazole Derivatives against c-Met and VEGFR-2 Kinases
| Compound ID | Target(s) | c-Met IC₅₀ (nM) | VEGFR-2 (KDR) IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Foretinib | c-Met, KDR | 0.4 | 0.9 | [4] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 3.9 | >1000 | [4] |
| PHA-665752 | c-Met | 9 | >3000 | [4] |
| Representative Indazole Cpd. | VEGFR-2 | - | 0.31 µM | [9] |
| Sorafenib (for comparison) | Multi-kinase | - | 90 |[10] |
Note: The data presented is compiled from various sources and experimental conditions may vary. It serves to demonstrate the potential of the indazole scaffold in kinase inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust and well-established cross-coupling methodologies provides a powerful platform for medicinal chemists to generate diverse libraries of compounds for biological screening. The demonstrated potential of the indazole scaffold to yield potent inhibitors of clinically relevant kinases such as AXL, c-Met, and VEGFR-2 underscores its importance in the ongoing quest for new targeted therapies. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. | BioWorld [bioworld.com]
- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-6-chloro-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2][3]
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 90-98 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 12 | 80-90* |
*Yields are estimated based on similar substrates and may require optimization for this compound.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Seal the vial and heat the reaction mixture to 140 °C in a microwave reactor for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-substituted 6-chloro-1H-indazol-3-amines.[6][7][8]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | THF | 65 | 18 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85* |
*Yields are estimated based on similar substrates and may require optimization for this compound.[7][9]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1 equivalent), the palladium precatalyst (2 mol%), and the base (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides an efficient route to synthesize 3-alkynyl-6-chloro-1H-indazoles by coupling this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper.[10][11]
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Triethylamine | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Diisopropylamine | Toluene | 80 | 12 | 75-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (1) | Piperidine | DMF | 50 | 8 | 80-90* |
*Yields are estimated based on similar substrates and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., Triethylamine)
-
Solvent (e.g., THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1.5 equivalents) in the solvent and amine base, add the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Bromination of 6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the bromination of 6-chloro-1H-indazole. This information is critical for the synthesis of novel indazole-based compounds for drug discovery and development.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom onto the 6-chloro-1H-indazole core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. The bromination of 6-chloro-1H-indazole is an electrophilic aromatic substitution reaction, with the regioselectivity being a key aspect to control for desired product formation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 6-chloro-1H-indazole proceeds via an electrophilic aromatic substitution mechanism. The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, is generally susceptible to electrophilic attack. The chlorine atom at the C6 position is an electron-withdrawing group, which deactivates the benzene portion of the molecule towards electrophilic substitution. Consequently, the pyrazole ring is generally more activated for such reactions.[1]
The most probable sites for electrophilic attack on the 6-chloro-1H-indazole ring are the C3 and C7 positions. The precise regioselectivity can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS) and liquid bromine (Br₂).[1][2]
The general mechanism involves the following steps:
-
Generation of the electrophile: The brominating agent generates a bromine electrophile (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic attack: The electron-rich indazole ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring and yielding the brominated product.
Experimental Protocols
The following protocols are generalized procedures based on the bromination of similar indazole derivatives and should be optimized for the specific substrate and desired outcome.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This is a widely used method for regioselective bromination under mild conditions.[3]
Materials:
-
6-chloro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired brominated 6-chloro-1H-indazole.
Protocol 2: Bromination using Bromine (Br₂)
This protocol uses liquid bromine, which is highly corrosive and toxic, and should be handled with extreme caution in a well-ventilated fume hood.[4]
Materials:
-
6-chloro-1H-indazole
-
Liquid bromine (Br₂)
-
Acetic acid or Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the bromination of substituted indazoles, which can be used as a reference for the bromination of 6-chloro-1H-indazole. Actual yields and regioselectivity will depend on the specific reaction conditions employed.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 4-Substituted 1H-indazoles | NBS | MeCN | RT | 2-4 | 7-Bromo derivatives | Moderate to Good | [5][6] |
| 2-Aryl-2H-indazoles | Br₂ | Various | RT | - | 3-Bromo & 3,5/3,7-Dibromo | High (mono), Low (di) | [2][7] |
| 1H-Indazole | DBDMH | EtOH | Ultrasound | 0.5 | 3-Bromo-1H-indazole | - | [8][9] |
| 6-Bromo-1H-indazole | NBS | MeCN | RT | - | 3,6-Dibromo-1H-indazole | - | [3] |
Note: "RT" denotes room temperature. DBDMH is 1,3-Dibromo-5,5-dimethylhydantoin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Insufficient activation of the brominating agent. | Consider using a different solvent or adding a catalytic amount of an acid or radical initiator (for NBS). |
| Low reactivity of the substrate. | Increase the reaction temperature or prolong the reaction time. | |
| Formation of multiple products | Lack of regioselectivity. | Optimize reaction conditions (temperature, solvent, stoichiometry of the brominating agent).[4] |
| Over-bromination. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC. Add the brominating agent slowly.[4] | |
| Difficulty in product isolation | Product is soluble in the aqueous layer. | Adjust the pH of the aqueous layer or use a different extraction solvent. |
| Emulsion formation during extraction. | Add brine to the separatory funnel. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Liquid bromine is highly corrosive and toxic. Handle with extreme care.
-
N-bromosuccinimide can be an irritant. Avoid inhalation and contact with skin.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
functionalization of the C3 position of the indazole ring
An indispensable scaffold in medicinal chemistry, the indazole ring's functionalization is pivotal for the development of novel therapeutics.[1][2] C3-substituted indazoles, in particular, are prominent motifs in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1][3] The strategic introduction of various substituents at the C3 position allows for the fine-tuning of a molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.[3][4]
This document provides detailed application notes and protocols for the most effective and widely used methods for the , targeting researchers, scientists, and professionals in drug development.
Strategic Approaches to C3-Indazole Functionalization
The functionalization of the indazole C3 position can be broadly categorized into two main strategies:
-
Direct C-H Functionalization: These modern methods are highly atom-economical and involve the direct conversion of the C3-H bond into a new C-C or C-X bond. This approach avoids the need for pre-functionalization of the indazole core.[2][5]
-
Functionalization of Pre-functionalized Indazoles: This classic and robust strategy involves an initial modification of the C3 position (e.g., halogenation) to install a leaving group, which is then substituted in a subsequent cross-coupling reaction.[1][3][5]
A logical workflow for selecting an appropriate strategy is outlined below.
Figure 1. Decision workflow for C3-indazole functionalization.
Functionalization via Metalation and Cross-Coupling
This classical two-step approach first involves the introduction of a handle at the C3 position, typically a halogen or a metal. This is followed by a transition-metal-catalyzed cross-coupling reaction to form the desired C-C bond.
C3-Arylation via Deprotonation, Transmetalation, and Negishi Coupling
A highly reliable and scalable method for C3-arylation involves a regioselective deprotonation of an N-protected indazole, followed by transmetalation with a zinc salt and a subsequent palladium-catalyzed Negishi cross-coupling.[5][6] This method tolerates a wide variety of functional groups on both the indazole and the aryl halide.[6]
Table 1: C3-Arylation of N(2)-SEM-Protected Indazole via Negishi Coupling [5][6]
| Entry | Indazole Derivative | Aryl Bromide | Catalyst System | Yield (%) |
| 1 | N(2)-SEM-Indazole | 4-Bromobenzonitrile | G2-XPhos (5 mol %) | 91 |
| 2 | N(2)-SEM-Indazole | 4-Bromo-N,N-dimethylaniline | G2-XPhos (5 mol %) | 95 |
| 3 | N(2)-SEM-Indazole | 2-Bromopyridine | G2-XPhos (5 mol %) | 87 |
| 4 | N(2)-SEM-4-Methylindazole | 4-Bromobenzotrifluoride | G2-XPhos (5 mol %) | 84 |
| 5 | N(2)-SEM-Indazole | 2-Chloropyrazine | G2-XPhos (5 mol %) | 78 |
(SEM: 2-(Trimethylsilyl)ethoxymethyl; G2-XPhos: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
Protocol 1: General Procedure for C3-Arylation of N(2)-SEM-Indazole via Negishi Coupling[5]
This protocol describes the regioselective C3-arylation of 2-SEM-protected 2H-indazole.
Materials:
-
N(2)-SEM-protected indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Zinc chloride (ZnCl₂), 1.0 M solution in THF
-
(Hetero)aryl bromide
-
G2-XPhos precatalyst
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N(2)-SEM-protected indazole (1.0 equiv).
-
Dissolve the indazole in anhydrous THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.3 equiv, 2.5 M solution in hexane) dropwise, maintaining the temperature below -65 °C.
-
Stir the resulting solution at -70 °C for 45 minutes.
-
Add ZnCl₂ (1.3 equiv, 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.
-
To this solution, add the (hetero)aryl bromide (1.0 equiv) followed by the G2-XPhos precatalyst (5 mol %).
-
Warm the reaction mixture to 40 °C and stir for 1 hour, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated indazole.
Direct C-H Functionalization Strategies
Direct C-H activation is an increasingly important strategy that avoids pre-functionalization, thus reducing step counts and improving overall efficiency.[2]
Palladium-Catalyzed Direct C-H Arylation
The direct coupling of the indazole C3-H bond with aryl halides is a powerful method for synthesizing 3-aryl indazoles.[7] Various palladium-based catalytic systems have been developed, with some requiring ligands like phenanthroline (Phen) and others proceeding under ligandless conditions.[7][8]
Figure 2. Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Table 2: Pd(II)/Phen-Catalyzed Direct C3-Arylation of 1H-Indazoles [7]
| Entry | 1H-Indazole | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | 1H-Indazole | Iodobenzene | K₂CO₃ | Toluene | 85 |
| 2 | 1H-Indazole | 1-Iodo-4-methoxybenzene | K₂CO₃ | Toluene | 89 |
| 3 | 1H-Indazole | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | Toluene | 71 |
| 4 | 6-Nitro-1H-Indazole | Iodobenzene | K₂CO₃ | Toluene | 75 |
| 5 | 1H-Indazole | 2-Iodothiophene | K₂CO₃ | Toluene | 68 |
(Catalyst system: Pd(OAc)₂ (10 mol %), 1,10-Phenanthroline (20 mol %))
Protocol 2: General Procedure for Pd-Catalyzed Direct C3-Arylation[7]
This protocol details a practical method for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides.
Materials:
-
1H-Indazole derivative
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To an oven-dried reaction tube, add the 1H-indazole (1.0 equiv), Pd(OAc)₂ (10 mol %), and 1,10-Phenanthroline (20 mol %).
-
Add the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Seal the tube with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes.
-
Add the aryl halide (1.5 equiv) and anhydrous toluene via syringe.
-
Seal the tube tightly with a screw cap.
-
Place the reaction tube in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole.
Radical-Mediated C3-Functionalization
Radical reactions offer a complementary approach for installing a variety of functional groups at the C3 position, including alkyl, acyl, and trifluoromethyl groups. These reactions often proceed under mild conditions and can be initiated by chemical oxidants or by visible-light photoredox catalysis.[1][2][9]
Visible Light-Promoted C3-Carbamoylation
A transition-metal-free method for C3-carbamoylation of 2H-indazoles has been developed using visible light photoredox catalysis. This reaction utilizes oxamic acids as the carbamoyl source and proceeds under mild conditions.[9]
Figure 3. Experimental workflow for photocatalytic C3-carbamoylation.
Table 3: Photocatalytic C3-Carbamoylation of 2H-Indazoles [9]
| Entry | 2H-Indazole | Oxamic Acid | Base | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | N-Phenyl oxamic acid | Cs₂CO₃ | 91 |
| 2 | 2-Phenyl-2H-indazole | N-Methyl oxamic acid | Cs₂CO₃ | 82 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | N-Phenyl oxamic acid | Cs₂CO₃ | 86 |
| 4 | 2-Phenyl-2H-indazole | N-Cyclohexyl oxamic acid | Cs₂CO₃ | 75 |
(Reaction conditions: Indazole (0.2 mmol), Oxamic acid (0.5 mmol), 4CzIPN (1 mol %), Cs₂CO₃ (0.4 mmol), DMSO (3 mL), Blue LEDs, rt, 24 h)
Conclusion and Outlook
The is a well-developed field with a diverse array of reliable methods. Classical approaches based on halogenation and cross-coupling, particularly Negishi coupling, remain robust and scalable options.[5][6] However, the continued development of direct C-H functionalization techniques, including palladium catalysis and visible-light-mediated radical reactions, offers more efficient and sustainable pathways to novel indazole derivatives.[2][7][9] These advanced methods minimize waste and allow for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. Future efforts will likely focus on expanding the scope of these direct methods, improving their catalytic efficiency, and developing enantioselective variants for the synthesis of chiral C3-substituted indazoles.[10][11]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution to the C3-Arylation of Indazoles: Development of a Scalable Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly crucial in medicinal chemistry and drug development for the synthesis of complex molecules, including substituted indazoles, which are prevalent scaffolds in many pharmacologically active compounds. The application of microwave irradiation has significantly enhanced the efficiency of Suzuki coupling reactions, offering advantages such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility over conventional heating methods.[1] This document provides a detailed experimental setup, protocols, and data for the microwave-assisted Suzuki coupling of bromoindazoles with various boronic acids.
Experimental Setup and Optimization
The successful microwave-assisted Suzuki coupling of bromoindazoles relies on the careful selection of several key parameters, including the palladium catalyst, base, solvent system, and reaction temperature and time.
Catalyst Selection: Various palladium catalysts can be employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be highly effective.[2][3] Other common catalysts include palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand like RuPhos or SPhos, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4]
Base: The choice of base is critical for the reaction's success. Inorganic bases are commonly used, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often providing excellent results.[2][3] Potassium phosphate (K₃PO₄) is another effective option.[2]
Solvent System: A mixture of solvents is frequently employed to ensure the solubility of all reactants and facilitate efficient heating under microwave irradiation. A common and effective solvent system is a mixture of 1,4-dioxane, ethanol, and water.[2][3] Other solvents such as dimethoxyethane (DME) and N,N-dimethylformamide (DMF) have also been used.[4][5]
Temperature and Time: Microwave irradiation allows for rapid heating to high temperatures, significantly accelerating the reaction rate. Typical reaction temperatures range from 100°C to 140°C, with reaction times often as short as 15 to 60 minutes.[1][2][3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the results of microwave-assisted Suzuki coupling of various 3-bromoindazoles with different arylboronic acids, highlighting the optimized reaction conditions and corresponding product yields.
| Entry | Bromoindazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 100 | 72 | [3] |
| 2 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 78 | [3] |
| 3 | 3-Bromo-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 120 | 69 | [3] |
| 4 | 3-Bromo-5-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 85 | [3] |
| 5 | 3-Bromo-6-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 82 | [3] |
| 6 | 3-Bromo-7-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 79 | [3] |
| 7 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80* | 120 | 95 | [4] |
| 8 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 74 | [6][7] |
*Note: Entry 7 was performed under conventional heating for comparison.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate 3-bromoindazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O in a 3:1:1 ratio)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 3-bromoindazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/EtOH/H₂O) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 140°C) for the specified time (e.g., 60-120 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 3-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-6-chloro-1H-indazole as a valuable scaffold in fragment-based drug discovery (FBDD). The document outlines its role as a versatile starting fragment for library development and subsequent hit-to-lead optimization. Detailed protocols for fragment screening and chemical elaboration are provided to guide researchers in their drug discovery efforts.
Introduction to this compound in FBDD
This compound is a heterocyclic building block featuring a privileged indazole scaffold, which is present in numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its molecular weight of 231.48 g/mol and calculated LogP fall within the desirable "Rule of Three" parameters for fragments, making it an excellent candidate for inclusion in fragment screening libraries.
The key feature of this fragment is the presence of two distinct halogen atoms at the 3- and 6-positions. The bromine at the C3 position and the chlorine at the C6 position offer orthogonal handles for chemical modification.[1][3] This allows for selective and sequential functionalization through well-established methodologies like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] This inherent modularity makes this compound an ideal starting point for rapid analog synthesis and structure-activity relationship (SAR) exploration during hit elaboration.
While direct screening data for this specific fragment is not extensively published, its derivatives have shown activity against various targets, particularly protein kinases involved in oncology and inflammatory diseases.[4][5] Therefore, it represents a high-value starting point for FBDD campaigns against such target classes.
Experimental Protocols
The following protocols describe a hypothetical FBDD workflow using this compound as a starting fragment for the discovery of novel protein kinase inhibitors.
This protocol outlines a primary screen to identify fragments that bind to a target protein, for example, a protein kinase of interest.
Objective: To identify initial hits from a fragment library containing this compound by detecting direct binding to the immobilized protein target.
Materials:
-
This compound (and other library fragments) dissolved in 100% DMSO.
-
Target protein (e.g., Protein Kinase A).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (at ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤2%).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (activated and deactivated without protein).
-
Monitor the binding response. A positive "hit" is typically defined as a response significantly above the background noise.
-
-
Hit Confirmation:
-
Re-test positive hits from the primary screen.
-
Perform a dose-response analysis for confirmed hits by injecting a range of concentrations (e.g., 10 µM to 500 µM) to determine the dissociation constant (Kd).
-
This protocol describes the chemical modification of the 3-bromo position of the indazole scaffold, a common first step in elaborating the initial fragment hit.
Objective: To synthesize a small library of analogs by introducing diverse aryl or heteroaryl groups at the C3 position to explore the surrounding binding pocket.
Materials:
-
This compound (1 equivalent).
-
A selection of boronic acids or esters (1.2-1.5 equivalents).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Solvent (e.g., 1,4-dioxane/water mixture).
Methodology:
-
Reaction Setup:
-
In a microwave vial, combine this compound, the chosen boronic acid, the palladium catalyst, and the base.
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
-
Reaction:
-
Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat conventionally at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted-6-chloro-1H-indazole derivative.
-
Data Presentation
The following table presents exemplary data that might be generated during an FBDD campaign starting with this compound.
| Compound ID | Structure | Modification | Target | Assay Type | Kd (µM) | IC50 (µM) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | Parent Fragment | Kinase A | SPR | 350 | >500 | 0.28 |
| FBDD-002 | 6-chloro-3-(pyridin-4-yl)-1H-indazole | C3-Suzuki | Kinase A | SPR | 45 | - | 0.35 |
| FBDD-003 | 6-chloro-3-(3-methoxyphenyl)-1H-indazole | C3-Suzuki | Kinase A | SPR | 22 | - | 0.39 |
| FBDD-004 | N-(4-(6-chloro-1H-indazol-3-yl)phenyl)acetamide | C3-Suzuki | Kinase A | SPR | 5 | 12 | 0.45 |
| FBDD-005 | N-(4-(6-(morpholin-4-yl)-1H-indazol-3-yl)phenyl)acetamide | C3-Suzuki, C6-Buchwald | Kinase A | Enzyme Assay | - | 0.8 | 0.48 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in an FBDD campaign utilizing this compound.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-1H-Indazole Derivatives from 3-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-aryl-1H-indazole derivatives starting from 3-bromo-6-chloro-1H-indazole. This synthetic transformation is pivotal for the generation of novel molecular entities with potential applications in drug discovery, particularly in the development of kinase inhibitors. This document outlines detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic workflows and a relevant biological signaling pathway.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Specifically, 3-aryl-1H-indazoles have emerged as a promising class of compounds, notably as inhibitors of various protein kinases. The functionalization of the indazole core at the 3-position is a key strategy in the development of new therapeutic agents. Starting from the readily available this compound, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach to introduce diverse aryl substituents.
This document details three powerful palladium-catalyzed cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
Data Presentation
The following tables summarize the expected yields for the synthesis of 3-aryl-1H-indazole derivatives from this compound based on literature precedents for similar substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 10 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 85 | 12 | 75-85 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65-75 |
Table 2: Heck Coupling of this compound with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 20 | 60-70 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Acetonitrile | 80 | 24 | 65-75 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | K₃PO₄ | THF | 80 | 20 | 85-95 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 16 | 70-80 |
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and reagents of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3-aryl-6-chloro-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the synthesis of 3-alkenyl-6-chloro-1H-indazoles.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol, if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (10 mL), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).
-
Wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of 3-amino-6-chloro-1H-indazoles.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.03 mmol), and the base (1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-20 hours.
-
Cool the mixture to ambient temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Visualizations
Synthetic Workflow
The general experimental workflow for the palladium-catalyzed synthesis of 3-aryl-1H-indazole derivatives is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycles
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the mechanistic steps involved.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Biological Context: Inhibition of Trk Signaling Pathway
Certain 3-aryl-indazole derivatives have been identified as potent pan-Trk (Tropomyosin receptor kinase) inhibitors.[1] The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a variety of cancers.[1]
Pan-Trk inhibitors function by competing with ATP for binding to the kinase domain of the Trk receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of Trk activation are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[1] By blocking these pathways, pan-Trk inhibitors can induce apoptosis and inhibit the growth of tumors that are dependent on Trk signaling.
Caption: Simplified Trk signaling pathway and the mechanism of pan-Trk inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high regioselectivity in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for substitution on the indazole ring, and why is achieving regioselectivity a significant challenge?
A1: The indazole ring contains two nitrogen atoms, N1 and N2, which are the primary sites for substitution, particularly alkylation and acylation. The challenge in achieving regioselectivity arises from the existence of annular tautomerism, where a proton can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct substitution reactions on the indazole scaffold often yield a mixture of N1- and N2-substituted products, making the synthesis of a single, specific regioisomer a critical challenge that requires careful control over reaction conditions.[1][4]
Q2: What are the key factors that influence whether substitution occurs at the N1 or N2 position during the alkylation of indazoles?
A2: Several critical factors determine the ratio of N1 to N2 substituted products:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance at the N2 position.[2][4] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position, often with high selectivity (≥ 96%).[2][3][4][5]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial for controlling regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3][4] In contrast, acidic conditions can promote N2-alkylation.[1]
-
Nature of the Electrophile: The structure of the alkylating or acylating agent can also influence the N1/N2 product ratio.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][6] Conditions that allow for equilibration tend to yield the N1-isomer.[2][3][5][6]
Q3: Are there specific synthetic methods that are preferred for selectively obtaining 2H-indazoles (N2-substituted)?
A3: Yes, while direct alkylation can be optimized for N2-selectivity, certain synthetic routes are specifically designed to produce 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene precursors to selectively form the 2H-indazole core.[1][7][8][9] Additionally, palladium-catalyzed methods have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1][10]
Troubleshooting Guides
Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
Solution: To enhance the selectivity for the N1-isomer, you should employ conditions that favor thermodynamic control and take advantage of steric and electronic factors.
-
Change the Base and Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][3][4]
-
Introduce a Bulky Substituent at C3: If your synthetic route allows, having a sterically demanding group at the C3 position will hinder the approach of the electrophile to the N2 position, thereby favoring N1-alkylation.[4]
-
Control the Reaction Temperature: Running the reaction at a temperature that allows for thermodynamic equilibration will favor the formation of the more stable N1-isomer.[2][3][5][6]
Problem: My attempt to synthesize a 2H-indazole via a Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and resulting in low yields.
Solution: Traditional Cadogan cyclizations can indeed be harsh. Modern, one-pot modifications have been developed to improve the efficiency and substrate scope of this reaction. Consider employing a milder reductive cyclization of an ortho-imino-nitrobenzene intermediate, which can be generated in situ. This approach often proceeds under milder conditions and provides better yields of the desired 2H-indazole.[7][8][9]
Data Presentation
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference(s) |
| Unsubstituted | Alkyl Bromide | NaH | THF | RT to 50 | High N1-selectivity | [1][2][3][4] |
| Unsubstituted | Alkyl Bromide | K₂CO₃ | DMF | RT | Mixture of isomers | [6][11] |
| C3-tert-butyl | Alkyl Bromide | NaH | THF | RT | >99:1 | [2][3][12] |
| C7-NO₂ | Alkyl Bromide | NaH | THF | RT | 4:96 | [2][3][5] |
| C7-CO₂Me | Alkyl Bromide | NaH | THF | RT | 4:96 | [2][3][5] |
| Unsubstituted | Alcohol/DIAD/PPh₃ | - | THF | RT | 1:2.5 | [2][5] |
Table 2: Comparison of Synthetic Routes for Regioselective Indazole Synthesis
| Method | Target Isomer | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Direct Alkylation | N1 | NaH, THF | Simple, high N1-selectivity with appropriate substrates | Can produce mixtures without proper control | [1][2][3][4] |
| Mitsunobu Reaction | N2 | Alcohol, DIAD/DEAD, PPh₃ | Good for N2-selectivity, mild conditions | Stoichiometric phosphine oxide waste | [2][5][6][11] |
| Cadogan Reductive Cyclization | N2 | o-nitrobenzaldehyde, amine, P(n-Bu)₃ | One-pot, good yields, regioselective for N2 | Substrate scope can be limited | [1][7][8][9] |
| Davis-Beirut Reaction | N2 | Varies | Specific for 2H-indazoles | May require specific starting materials | [1] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Substituted Indazoles using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position.[1][4]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Cadogan Reductive Cyclization
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[1][9]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Decision workflow for controlling N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Chloroindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of chloroindazoles. Our aim is to help you anticipate and resolve common issues encountered during your experiments, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of chloroindazoles?
A1: The most prevalent byproducts in the bromination of chloroindazoles are typically other regioisomers of the desired bromochloroindazole and poly-brominated species. The formation of these byproducts is highly dependent on the position of the chlorine atom on the indazole ring, which directs the regioselectivity of the electrophilic aromatic substitution. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product.[1] Over-bromination can also occur, leading to the formation of di- or even tri-brominated indazoles, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.
Q2: How does the position of the chlorine substituent on the indazole ring affect the regioselectivity of bromination?
A2: The chlorine atom, being an ortho-, para-director, along with the nitrogen atoms in the pyrazole ring, significantly influences the position of electrophilic attack by bromine. The electron-donating or withdrawing nature of other substituents on the ring will also play a crucial role. For example, in 4-substituted 1H-indazoles, regioselective bromination at the C7 position has been observed. The interplay of these directing effects can sometimes lead to a mixture of isomers, making purification challenging.
Q3: Which brominating agents are most suitable for the bromination of chloroindazoles, and what are their pros and cons?
A3: N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are the most commonly used brominating agents for indazoles.
-
N-Bromosuccinimide (NBS): Generally preferred for its milder nature and ease of handling compared to liquid bromine. It can provide good regioselectivity, but the choice of solvent and reaction temperature is critical to minimize byproduct formation.[2]
-
Elemental Bromine (Br₂): A powerful brominating agent that can be effective but is also more hazardous to handle due to its corrosivity and toxicity. Reactions with Br₂ may require more stringent control of stoichiometry and temperature to avoid over-bromination.[3]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective source of electrophilic bromine, sometimes used in ultrasound-assisted brominations to achieve high yields and selectivity.[3]
Q4: What are the key reaction parameters to control to minimize byproduct formation?
A4: To minimize the formation of unwanted byproducts, careful control of the following parameters is essential:
-
Stoichiometry: Use of a minimal excess of the brominating agent is crucial to prevent over-bromination.
-
Temperature: Lowering the reaction temperature can often increase the regioselectivity and reduce the rate of side reactions.
-
Solvent: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the substrate.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time to maximize the yield of the desired product and minimize byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bromination of chloroindazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired bromochloroindazole isomer | - Incorrect regioselectivity leading to the formation of other isomers. - Incomplete reaction. - Degradation of starting material or product. | - Optimize Reaction Conditions: Screen different solvents and temperatures to improve regioselectivity. For example, non-polar solvents at low temperatures may favor a specific isomer. - Choice of Brominating Agent: If using a strong brominating agent like Br₂, consider switching to a milder one like NBS. - Monitor Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time. |
| Formation of di- or poly-brominated byproducts | - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. - Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the reaction rate and improve selectivity. - Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. |
| Presence of unreacted starting material | - Insufficient amount of brominating agent. - Deactivation of the brominating agent (e.g., by moisture). - Low reaction temperature or short reaction time. | - Check Stoichiometry: Ensure at least one equivalent of the brominating agent is used. - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially when working with moisture-sensitive reagents. - Increase Temperature/Time: Gradually increase the reaction temperature or extend the reaction time while monitoring for the formation of byproducts. |
| Difficult purification of the desired product from byproducts | - Similar polarity of the desired product and byproducts (e.g., regioisomers). | - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. - Derivative Formation: In complex cases, it might be possible to selectively react the desired product or a major impurity to form a derivative that is easier to separate. |
Experimental Protocols
General Protocol for Bromination using N-Bromosuccinimide (NBS)
This protocol provides a general starting point for the bromination of a chloroindazole. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloroindazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of chloroindazoles.
References
troubleshooting low yield in Suzuki coupling with 3-Bromo-6-chloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-6-chloro-1H-indazole.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all or the yield is very low. What are the most common initial checks?
A1: Several factors could be at play. Start by verifying the quality and integrity of your reagents:
-
Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time to form inactive palladium black.[1] Run a control reaction with a known, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) to test your catalyst's activity.
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Boronic Acid/Ester: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines).[2] This instability is a very common cause of low yields. Check the purity by NMR. For better stability, consider using boronic esters like pinacol (BPin) or MIDA esters.
-
Solvents and Reagents: Ensure all solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Bases should also be anhydrous. Residual water can be a proton source leading to dehalogenation.[3]
Q2: I am observing a significant amount of dehalogenated byproduct (6-chloro-1H-indazole). How can I minimize this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the organopalladium intermediate reacts with a proton source before transmetalation.[3][4] To minimize this:
-
Minimize Proton Sources: Use rigorously dried and degassed solvents and reagents. Water is a frequent culprit.[3]
-
Optimize the Base: Use an anhydrous base like spray-dried K₃PO₄. Some bases can contain or generate water in situ.
-
Reaction Temperature: Sometimes lowering the reaction temperature can disfavor the dehalogenation pathway relative to the desired coupling.
Q3: Which palladium catalyst and ligand system is best for this compound?
A3: The optimal catalyst system can be substrate-dependent. For bromoindazoles, several systems have proven effective. A screening of catalysts is often recommended. Based on literature for similar substrates, here are some good starting points:
-
Pd(dppf)Cl₂: This catalyst has shown high efficiency for Suzuki couplings of bromoindazoles, often providing good yields in relatively short reaction times.[2][5]
-
Pd(PPh₃)₄: A commonly used and effective catalyst, though in some cases it may be less efficient than Pd(dppf)Cl₂ for indazole substrates.[5]
-
Buchwald Ligands: For challenging couplings, electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be very effective.
Q4: Does the unprotected N-H on the indazole ring interfere with the reaction? Should I protect it?
A4: Yes, the acidic N-H group on the indazole ring can interfere with the catalytic cycle, potentially by coordinating to the palladium center and inhibiting its activity.[6] While many protocols for Suzuki couplings of N-H free indazoles exist, if you are consistently getting low yields despite optimizing other parameters, N-protection is a logical next step. Common protecting groups include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This often leads to more consistent and higher yields, but requires additional synthesis and deprotection steps.
Q5: What is the best choice of base and solvent?
A5: The choice of base and solvent is crucial and interdependent.
-
Bases: Inorganic bases are most common.
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K₂CO₃: A widely used and often effective base, typically in an aqueous/organic solvent mixture.[2][5]
-
Cs₂CO₃: Often gives higher yields than K₂CO₃, particularly for more challenging couplings, though it is more expensive. The "caesium effect" is thought to arise from factors beyond just basicity, potentially involving interactions with the palladium catalyst.[7]
-
K₃PO₄: A strong, non-nucleophilic base that can be very effective, especially under anhydrous conditions.
-
-
Solvents:
Q6: My reaction seems to stall. Should I increase the temperature or reaction time?
A6: Increasing reaction time and temperature can sometimes drive the reaction to completion. However, prolonged heating can also lead to catalyst decomposition and an increase in side products like dehalogenation. A good approach is to monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst can be added. Microwave irradiation can also be an effective way to increase the reaction rate and yield, often with shorter reaction times.
Data Presentation: Quantitative Comparison of Reaction Conditions
Disclaimer: The following data is compiled from studies on structurally similar bromo-indazole derivatives. Optimal conditions for this compound may vary and require specific optimization.
Table 1: Effect of Palladium Catalyst on Yield (Substrate: 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid)[5][8]
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 95 |
| Pd(PCy₃)₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 60 |
| Pd(PPh₃)₄ (10) | K₂CO₃ | DME/H₂O | 80 | 4 | 55 |
| Pd(PPh₃)₂Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 4 | 45 |
Table 2: Effect of Base on Yield (Substrate: 3-Bromo-1H-indazole with Phenylboronic acid under microwave irradiation)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 1 | 78 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 140 | 1 | 75 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/EtOH/H₂O | 140 | 1 | 45 |
Experimental Protocols
Protocol 1: General Procedure using Pd(dppf)Cl₂
(Adapted from literature for 5-bromoindazoles)[2][5]
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To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05-0.10 eq.).
-
Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Protocol using Pd(PPh₃)₄
(Adapted from literature for 3-bromoindazoles)
-
In a microwave reaction vial, combine this compound (1.0 eq.), the desired boronic acid (1.5 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 v/v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 140 °C for 1 hour with stirring.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-Alkylation of 1H-Indazoles
Welcome to the technical support center for the N-alkylation of 1H-indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to overcome common challenges in synthesizing N-alkylated indazoles. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of regioselectivity and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 versus N2 regioselectivity in the alkylation of 1H-indazoles?
The regiochemical outcome of N-alkylation is a sensitive balance of several factors. Direct alkylation often yields a mixture of N1 and N2 substituted products.[1] Key parameters to control the isomeric ratio include:
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Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents play a significant role.
-
Steric Effects: Bulky substituents at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.
-
Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., NO₂ or CO₂Me), can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable.[5][6] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product.
-
Nature of the Electrophile: The structure of the alkylating agent can also influence the N1/N2 ratio.
Q2: How can I achieve selective N1-alkylation?
For selective N1-alkylation, creating conditions that favor thermodynamic control is key. The most widely recommended method is the use of sodium hydride (NaH) in an anhydrous non-polar aprotic solvent like tetrahydrofuran (THF).[2][3][4] This combination has been reported to provide >99% N1 regioselectivity for indazoles with various C3-substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[2][3][4] The selectivity is often attributed to the formation of a sodium-chelated intermediate with a C3-carboxylate group, which sterically blocks the N2-position.[1]
Q3: What conditions favor the formation of the N2-alkylated indazole?
Achieving high selectivity for the N2-position often requires conditions that favor kinetic control or involve specific catalytic systems.
-
Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7-position (e.g., -NO₂ or -CO₂Me) can strongly direct alkylation to the N2-position, even when using NaH in THF.[2][3][4]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol as the alkylating agent with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD, shows a preference for the formation of the N2-regioisomer.[7][8][9] For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5.[8][9]
Troubleshooting Guide
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-product?
-
Solution: A low N1/N2 selectivity when targeting the N1-isomer often indicates that the reaction conditions are not optimal for thermodynamic control.
-
Change the Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This is a highly effective combination for promoting N1-alkylation.
-
Consider the Indazole Substituents: If your 1H-indazole has electron-withdrawing groups at the C7 position, this will inherently favor N2-alkylation. If possible, consider a synthetic route where this substituent is introduced after N-alkylation.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 50 °C) after the initial deprotonation and addition of the alkylating agent can help drive the reaction to the thermodynamically more stable N1-product, often improving conversion without compromising regioselectivity.[7]
-
Problem 2: I am trying to synthesize the N2-substituted indazole, but the reaction is yielding predominantly the N1-isomer or a mixture.
-
Solution: To favor the kinetically preferred N2-product, you need to either modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group: If your synthetic route allows, installing an electron-withdrawing group at the C7-position is a powerful strategy to direct alkylation to the N2-position.
-
Employ the Mitsunobu Reaction: This reaction is known to favor the N2-isomer. Use the corresponding alcohol of your desired alkyl group with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in THF.[7][8][9]
-
Use Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.
-
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on the N-alkylation of 1H-indazoles, demonstrating the impact of various reaction parameters on the N1/N2 product ratio and yield.
Table 1: Selective N1-Alkylation of Substituted 1H-Indazoles
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99:1 (N1) | >90 |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95:5 (N1) | 85 |
Table 2: Selective N2-Alkylation of Substituted 1H-Indazoles
| Indazole Substrate | Alkylating Agent/Method | Base/Solvent/Catalyst | Temp (°C) | N1:N2 Ratio | Yield (%) |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4:96 | 88 |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1:99 | 94 |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0:100 | 95 |
| Methyl 1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1:2.5 | 58 (N2), 20 (N1) |
Table 3: Alkylation Resulting in Mixed Regioselectivity
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (N1/N2) (%) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | RT | ~1:1 | 44 / 40 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | Not specified | ~1:1.2 | 38 / 46 |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1-position.[9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: General Procedure for N2-Favored Alkylation via Mitsunobu Reaction
This protocol generally provides a preference for the N2-alkylated product.[9]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Bromo-6-chloro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 3-Bromo-6-chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound generally originate from the synthetic route. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 6-chloro-1H-indazole may be present if the bromination reaction did not go to completion.
-
Over-brominated Byproducts: The synthesis may lead to the formation of di-bromo species.[1]
-
Regioisomers: Depending on the synthetic pathway, other isomers of bromo-chloro-indazole can be formed.[1]
-
Residual Solvents: Solvents used in the synthesis and initial work-up (e.g., ethyl acetate, petroleum ether, acetonitrile) may be present.[1]
-
Reagents: Traces of the brominating agent or other reagents might remain in the crude product.[1]
-
Degradation Products: The compound may degrade if not handled or stored properly, especially when exposed to light or moisture.[1]
Q2: Which analytical techniques are recommended to assess the purity of this compound?
A2: Standard analytical techniques are essential for determining the purity of the final product. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of purification and to get a qualitative sense of the number of components in the crude mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps in the identification of impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product and can help in identifying unknown impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of crude this compound.
Issue 1: Difficulty in Removing a Persistent Impurity with a Similar Polarity
Symptoms:
-
An impurity co-elutes with the product during column chromatography.
-
Recrystallization does not significantly improve the purity.
-
HPLC analysis shows a closely eluting peak next to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Regioisomeric Impurity | Regioisomers often have very similar polarities. For separation, consider using a different solvent system for column chromatography with a shallower gradient. Preparative HPLC is another effective, albeit more resource-intensive, option for separating closely related isomers. |
| Over-brominated Byproduct | Over-brominated products are typically less polar than the mono-brominated product. Adjusting the solvent system in column chromatography to be less polar (e.g., increasing the proportion of petroleum ether or hexane to ethyl acetate) should allow for better separation. |
| Unreacted Starting Material | The starting material, 6-chloro-1H-indazole, is more polar than the brominated product. A standard column chromatography setup should effectively separate it. If it persists, ensure the column is not overloaded and the elution gradient is appropriate. |
Issue 2: Poor Recovery of the Product after Purification
Symptoms:
-
Low yield of the purified solid after recrystallization or column chromatography.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent. | If the product is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. Test a range of solvents to find one where the product is highly soluble when hot and poorly soluble when cold. A mixed solvent system (e.g., methanol/water) can be effective.[2] |
| Improper solvent system for column chromatography. | If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all or require an excessive volume of solvent, leading to broad peaks and poor recovery. Optimize the solvent system using TLC before running the column. |
| Product adsorbed irreversibly onto the silica gel. | Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (EtOAc)
-
Petroleum ether or Hexane
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of ethyl acetate and petroleum ether (start with a ratio of 1:9 or 2:8, v/v).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Adsorb the solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
-
Data Presentation: Column Chromatography Optimization
| Parameter | Trial 1 | Trial 2 (Optimized) |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (60-120 mesh) |
| Mobile Phase | e.g., EtOAc:Petroleum Ether (2:8) | e.g., EtOAc:Petroleum Ether (15:85) |
| Rf of Product | User-recorded value | User-recorded value |
| Purity before (%) | User-recorded value | User-recorded value |
| Purity after (%) | User-recorded value | User-recorded value |
| Yield (%) | User-recorded value | User-recorded value |
Protocol 2: Purification by Recrystallization
This protocol is based on a method developed for a similar halo-indazole and may require optimization.[2]
Materials:
-
Crude this compound
-
Methanol (MeOH)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent System Preparation:
-
Prepare a binary solvent mixture of methanol and water. A starting point could be an 80:20 (v/v) mixture of MeOH:H₂O.[2]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture to dissolve the solid completely with heating and stirring.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to obtain the purified product.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (%) |
| Methanol | User observation | User observation | User observation | User analysis |
| Ethanol | User observation | User observation | User observation | User analysis |
| Ethyl Acetate | User observation | User observation | User observation | User analysis |
| Methanol/Water | User observation | User observation | User observation | User analysis |
| Other | User observation | User observation | User observation | User analysis |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
minimizing debromination in palladium-catalyzed reactions of bromoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize debromination in palladium-catalyzed reactions of bromoindazoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions of bromoindazoles, with a focus on minimizing the formation of the debrominated indazole byproduct.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in palladium-catalyzed reactions of bromoindazoles?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine substituent on the indazole ring is replaced by a hydrogen atom. This leads to the formation of an undesired indazole byproduct, reducing the yield of the desired coupled product and complicating purification. Bromoindazoles can be particularly susceptible to this side reaction under certain conditions.[1]
Q2: What are the primary factors that influence the extent of debromination?
A2: Several factors can significantly impact the amount of debrominated byproduct formed:
-
Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands often promote the desired cross-coupling over debromination.[2][3]
-
Base: The nature and strength of the base can influence the reaction pathway. Some bases, like triethylamine (TEA), have been reported to act as hydride donors, leading to increased debromination.[1][4]
-
Solvent: The polarity and proticity of the solvent can affect catalyst stability and the rates of competing reaction pathways.
-
Temperature: Higher reaction temperatures can sometimes lead to increased rates of side reactions, including debromination.
-
Additives: The presence of certain salts, such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB), can suppress debromination.[1][4][5]
Troubleshooting Specific Reactions
Heck Reaction
Q3: I am observing significant debromination of my 3-bromoindazole in a Heck reaction. How can I minimize this?
A3: Debromination is a known issue in the Heck reaction of 3-bromoindazoles.[1] Here are some troubleshooting steps:
-
Optimize the Catalyst System: While various palladium catalysts can be used, the combination of Pd(OAc)₂ with a suitable phosphine ligand like PPh₃ is a common starting point. However, the choice of ligand can be critical, and screening different ligands may be necessary.[1][4]
-
Choice of Base: Triethylamine (TEA) is a common base for the Heck reaction, but it can also be a source of hydrides, leading to debromination.[1][4] Consider screening other bases.
-
Utilize Additives: The addition of sodium bromide (NaBr) and a catalytic amount of tetrabutylammonium bromide (TBAB) has been shown to significantly inhibit debromination in the Heck reaction of 3-bromoindazoles, particularly under solvent-free ball-milling conditions.[1][4][5]
-
Consider Reaction Conditions: Running the reaction under mechanical ball-milling conditions has been reported to be more chemoselective than traditional solvent-heating methods for this specific substrate class.[1]
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling of a bromoindazole is giving me a mixture of the desired product and the debrominated indazole. What should I try?
A4: To suppress debromination in the Suzuki-Miyaura coupling of bromoindazoles, consider the following:
-
Catalyst and Ligand Selection: For unprotected (NH) bromoindazoles, systems like Pd(PPh₃)₄ have been used successfully.[6][7] For N-protected bromoindazoles, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective at promoting the desired coupling and minimizing side reactions.[8]
-
Base Selection: A common cause of low yield or failure in Suzuki couplings can be the choice of base.[8] For bromoindazoles, bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been shown to be effective.[6][7][8]
-
Solvent System: A mixture of solvents, such as 1,4-dioxane/EtOH/H₂O or dioxane/H₂O, is often employed.[6][7][8] The presence of water is often crucial for the transmetalation step.
-
Reaction Temperature: Running the reaction at elevated temperatures, often with microwave irradiation, can improve reaction rates and yields.[6][7] However, excessively high temperatures should be avoided as they may promote debromination.
Buchwald-Hartwig Amination
Q5: How can I prevent debromination during the Buchwald-Hartwig amination of my bromoindazole?
A5: While the search results did not provide specific data on debromination in the Buchwald-Hartwig amination of bromoindazoles, general principles for aryl bromides apply:
-
Ligand Choice is Key: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XANTPHOS) has been instrumental in making the Buchwald-Hartwig amination a robust and general method, in part by minimizing side reactions like debromination.[3][9]
-
Appropriate Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can be critical and may need to be optimized for your specific substrate.[9]
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is typically used. Pre-formed palladium-ligand complexes are also commercially available and can offer improved reactivity and reproducibility.[10]
Data Presentation
Table 1: Influence of Reaction Conditions on the Heck Reaction of 3-Bromo-1-methyl-1H-indazole with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | Pd(OAc)₂ (10) | Xantphos (20) | TEA (2) | None | 43 | 24 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | TEA (2) | None | 53 | Significant amounts |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8) | NaBr (10g) | High | Inhibited |
Data adapted from a study on the Heck reaction of 3-bromoindazoles under ball-milling conditions.[4]
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Bromoindazoles
| Bromoindazole Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Free (NH) 3-Bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | Good to excellent |
| 7-Bromo-4-sulfonamido-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | Good |
| N-Protected 3-Chloroindazole | Pd(OAc)₂ / SPhos | K₃PO₄ | dioxane/H₂O | 100 | High |
Data compiled from various sources on the Suzuki-Miyaura coupling of bromoindazoles.[6][7][8][11]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Free (NH) 3-Bromoindazoles
-
Reaction Setup: To a microwave vial, add the 3-bromoindazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1.5:0.5 ratio).
-
Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 140 °C for 1-2 hours, with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This is a general protocol and may require optimization for specific substrates.[6][7]
Protocol 2: General Procedure for Heck Reaction of 3-Bromoindazoles under Ball-Milling Conditions
-
Reaction Setup: In a stainless-steel milling jar, add the 3-bromoindazole (1.0 equiv), the olefin (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and triethylamine (TEA, 1.8 equiv).
-
Additives: Add sodium bromide (NaBr) as a grinding auxiliary and a catalytic amount of tetrabutylammonium bromide (TBAB, 10 mol%).
-
Milling: Add stainless-steel balls and perform the milling at a specified frequency (e.g., 30 Hz) for the optimized reaction time.
-
Workup: After milling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane), filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is based on a specific literature procedure and the mechanical parameters may need to be adjusted based on the equipment used.[1][4]
Mandatory Visualization
Caption: Catalytic cycle for palladium-catalyzed cross-coupling and the competing debromination pathway.
Caption: Troubleshooting workflow for minimizing debromination in palladium-catalyzed reactions.
References
- 1. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: 3-Bromo-6-chloro-1H-indazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-1H-indazole. The following information is designed to help identify and resolve common issues related to impurities that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in your sample can originate from various sources throughout the synthetic process. The most common impurities include:
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Unreacted Starting Material: Residual 6-chloro-1H-indazole is a primary impurity if the bromination reaction does not go to completion.
-
Over-brominated Byproducts: The formation of di-bromo species, such as 3,X-dibromo-6-chloro-1H-indazole, can occur if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.
-
Regioisomers: Although the 3-position is generally favored for electrophilic substitution on the indazole ring, small amounts of other positional isomers may be formed.
-
Residual Solvents: Solvents used in the reaction (e.g., sodium hydroxide solution, ethyl acetate, petroleum ether) and purification steps can be present in the final product.
-
Reagent Residues: Traces of the brominating agent (e.g., bromine) or other reagents may remain.
-
Degradation Products: The final compound may degrade if exposed to light, high temperatures, or other inappropriate storage conditions.
Q2: An unexpected peak has appeared in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Review the Synthesis: Analyze the synthetic route to hypothesize potential side products, unreacted starting materials, and intermediates.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering a critical clue for its identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated, for instance through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating its precise structure.[1]
-
Reference Standards: If you have a hypothesis about the impurity's identity, obtaining a reference standard and comparing its retention time and spectral data with your unknown peak is a definitive confirmation method.
Q3: The yield of my this compound synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed before workup.
-
Suboptimal Reaction Conditions: The reaction temperature, stoichiometry of reagents, and reaction time are critical. Ensure precise control over these parameters.
-
Side Reactions: The formation of byproducts such as over-brominated compounds consumes the starting material and reduces the yield of the desired product. Careful, slow addition of the brominating agent is crucial.
-
Product Loss During Workup and Purification: Losses can occur during extraction, filtration, and chromatography. Optimize these steps to minimize product loss.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
-
Symptom: A significant peak corresponding to 6-chloro-1H-indazole is observed in the HPLC or GC-MS analysis of the final product.
-
Potential Causes:
-
Insufficient amount of brominating agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
-
Solutions:
-
Ensure the stoichiometry of the brominating agent is correct.
-
Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
-
Slightly increase the reaction temperature, while carefully monitoring for the formation of byproducts.
-
Issue 2: Formation of Over-brominated Impurities
-
Symptom: Peaks with a higher molecular weight than the product, corresponding to di- or tri-brominated species, are detected by LC-MS.
-
Potential Causes:
-
Excess of brominating agent.
-
Rapid addition of the brominating agent, leading to localized high concentrations.
-
-
Solutions:
-
Use a stoichiometric or slightly sub-stoichiometric amount of the brominating agent.
-
Add the brominating agent dropwise and slowly to the reaction mixture.
-
Maintain a consistent and appropriate reaction temperature.
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signal |
| 6-chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | Distinct retention time in HPLC, characteristic peaks in ¹H NMR. |
| 3,X-Dibromo-6-chloro-1H-indazole | C₇H₃Br₂ClN₂ | 309.38 | Higher m/z in MS, different aromatic region pattern in ¹H NMR. |
| Residual Ethyl Acetate | C₄H₈O₂ | 88.11 | Characteristic peaks in ¹H NMR (e.g., quartet at ~4.1 ppm, triplet at ~1.2 ppm). |
| Residual Petroleum Ether | Mixture of alkanes | Variable | May appear as broad, unresolved peaks in the aliphatic region of the ¹H NMR. |
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
Preparation: Suspend 6-chloro-1H-indazole (3.0 g, 19.66 mmol) in a 2 M sodium hydroxide solution (70 mL).
-
Bromination: Prepare a solution of bromine (2.32 g, 14.52 mmol) in 2 M sodium hydroxide (30 mL). Add this solution slowly and dropwise to the suspension of 6-chloro-1H-indazole.
-
Reaction: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, adjust the pH of the reaction mixture to 8 with 3 M HCl. Perform a liquid-liquid extraction with ethyl acetate and brine.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether to obtain this compound as a yellow solid.
Protocol 2: HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Troubleshooting workflow for impurity identification and yield optimization.
References
Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-chloro-1H-indazole
Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most direct and frequently employed route for the large-scale synthesis of this compound is the regioselective bromination of 6-chloro-1H-indazole. This electrophilic aromatic substitution targets the C3 position of the indazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the handling of the brominating agent, typically bromine or N-bromosuccinimide (NBS), and the exothermic nature of the reaction.[1][2] Bromine is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] The bromination reaction can be highly exothermic, necessitating careful temperature control and gradual addition of the brominating agent to prevent runaway reactions, especially at a larger scale.[1]
Q3: How can I control the regioselectivity of the bromination to favor the desired 3-bromo isomer?
A3: The pyrazole ring of the indazole is generally more activated towards electrophilic substitution than the benzene ring.[3] To enhance regioselectivity for the C3 position, careful control of reaction conditions is crucial. This includes maintaining a low reaction temperature, choosing an appropriate solvent, and the slow, controlled addition of the brominating agent.
Q4: What are the most likely impurities to be encountered during this synthesis?
A4: Common impurities include unreacted 6-chloro-1H-indazole, over-brominated products such as di-bromo-6-chloro-1H-indazole, and potentially other regioisomers. Residual solvents from the reaction and purification steps can also be present.
Q5: What are the recommended methods for purifying the final product on a large scale?
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method. A suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures should be identified. For higher purity requirements, column chromatography can be employed, though it may be less economical for very large quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side products. - Ensure the stoichiometry of the brominating agent is correct. |
| Formation of Over-Brominated Impurities (e.g., Di-bromo species) | - Excess of brominating agent. - Poor temperature control, leading to increased reactivity. - Inefficient mixing, causing localized high concentrations of the brominating agent. | - Use the correct stoichiometry of the brominating agent.[1] - Add the brominating agent dropwise or in portions to maintain a consistent temperature.[1] - Ensure efficient and homogenous mixing throughout the reaction.[1] |
| Presence of Unreacted Starting Material (6-chloro-1H-indazole) | - Insufficient reaction time. - Reaction temperature is too low. - Inadequate amount of brominating agent. | - Increase the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature, while monitoring for the formation of side products. - Re-evaluate the stoichiometry of the reagents. |
| Difficulty in Product Isolation and Purification | - Product is soluble in the work-up solvents. - Formation of an emulsion during extraction. - Co-crystallization of impurities. | - Adjust the pH of the aqueous layer to minimize product solubility. - Add brine to help break up emulsions. - Screen for a suitable recrystallization solvent system to selectively crystallize the desired product. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound. Please note that these values are illustrative and may require optimization for specific equipment and scales.
| Parameter | Value | Notes |
| Starting Material | 6-chloro-1H-indazole | --- |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine | NBS is often preferred for better handling and selectivity. |
| Solvent | Acetonitrile, Dichloromethane, or Acetic Acid | Solvent choice can influence reaction rate and selectivity. |
| Reaction Temperature | 0 - 25 °C | Lower temperatures generally favor higher selectivity. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 70 - 90% | Yields can vary based on scale and purification method. |
| Purity Assessment | NMR, HPLC, Mass Spectrometry | To confirm structure and purity.[1] |
Experimental Protocols
Large-Scale Synthesis of this compound
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Bromine and NBS are corrosive and toxic; handle with extreme care.
Materials:
-
6-chloro-1H-indazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Recrystallization solvent (e.g., ethanol/water, toluene)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 6-chloro-1H-indazole and acetonitrile.
-
Cooling: Cool the resulting suspension to 0-5 °C with an ice-salt bath.
-
Reagent Addition: Slowly add a solution or suspension of NBS in acetonitrile to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-10 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system to yield this compound as a solid.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting common problems encountered during the synthesis.
References
Technical Support Center: Controlling Exothermic Reactions in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the synthesis of indazoles. Below, you will find troubleshooting guides in a question-and-answer format to directly address common issues, detailed experimental protocols, and quantitative data to ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indazole synthesis protocol mentions a strong exotherm. Which steps are the most critical to monitor?
A1: The two most significant exothermic events in many common indazole syntheses are the diazotization and the subsequent cyclization steps.
-
Diazotization: The reaction of an aromatic amine with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid), is typically highly exothermic. Strict temperature control is crucial during this step to prevent runaway reactions and the formation of unstable diazonium intermediates.
-
Cyclization: The ring-closure to form the indazole core can also release a significant amount of heat. The internal temperature of the reaction mixture can be several degrees higher than the external cooling bath, necessitating careful monitoring and efficient heat dissipation.
Q2: I am planning to scale up my indazole synthesis. How can I assess the thermal risk involved?
A2: A thorough thermal risk assessment is critical before any scale-up. This should involve a multi-faceted approach:
-
Literature Review: Scrutinize the scientific literature for the specific or analogous synthesis route for any mention of exotherms, rapid gas evolution, or special cooling requirements.
-
Small-Scale Trial: Always conduct a small-scale trial with rigorous and continuous internal temperature monitoring. This will provide a preliminary thermal profile of the reaction.
-
Reaction Calorimetry: For any significant scale-up, employing techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended. These instrumental methods provide quantitative data on the heat of reaction (ΔH), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise, which are all critical for safe scaling.
Q3: What are the immediate warning signs of a thermal runaway reaction?
A3: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the cooling system. Key warning signs include:
-
A rapid and accelerating increase in the internal reaction temperature that is unresponsive to the cooling system.
-
A sudden and significant increase in the rate of gas evolution.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even if the external cooling bath is below the solvent's boiling point.
Q4: What is the emergency procedure if I suspect a thermal runaway?
A4: Immediate and decisive action is required to mitigate a thermal runaway.[1]
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: If not already at the maximum, increase the cooling to the reactor.
-
Alert Personnel: Inform colleagues and a supervisor immediately.
-
Prepare to Quench: If the temperature continues to rise, and it is safe to do so, add a pre-determined quenching agent to stop the reaction. The choice of quenching agent is reaction-specific.
-
Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Troubleshooting Guides
Issue 1: The internal temperature is consistently 5-10°C higher than the cooling bath during cyclization.
-
Possible Cause: This is often expected due to the exothermic nature of the indazole ring formation. However, if it exceeds the expected difference, your heat transfer may be inefficient.
-
Solution:
-
Improve Agitation: Increase the stirring rate to improve heat transfer to the reactor walls.
-
Use a Larger Cooling Bath: A larger volume of coolant will have a higher heat capacity.
-
Slower Heating/Addition: If the cyclization is initiated by heating, do so more slowly. If it is triggered by the addition of a reagent, slow the addition rate.
-
Issue 2: A sudden, sharp temperature spike occurred during the addition of the nitrosating agent.
-
Possible Cause: The addition rate of the nitrosating agent was too fast, leading to an accumulation of unreacted reagents and a sudden release of energy.
-
Solution:
-
Immediate Action: Stop the addition immediately.
-
Future Prevention:
-
Use a syringe pump for a slow, controlled, and consistent addition rate.
-
Ensure the reaction mixture is vigorously stirred to dissipate heat as it is generated.
-
Dilute the nitrosating agent, if the reaction conditions allow, to have a larger volume to control over the same molar addition.
-
-
Issue 3: The reaction temperature is fluctuating and difficult to control within the desired range (e.g., 0-5°C).
-
Possible Cause:
-
Inadequate cooling bath setup.
-
Poor heat transfer from the reactor to the bath.
-
Inconsistent addition of reagents.
-
-
Solution:
-
Optimize Cooling Bath: Ensure the cooling bath is well-stirred and has good contact with the reaction flask. Use a cryostat for more precise temperature control if available.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better heat exchange.
-
Automate Addition: Use a syringe pump for consistent reagent addition.
-
Data Presentation
Table 1: Estimated Heat of Reaction for Key Steps in Indazole Synthesis
| Reaction Step | Reactants | Estimated ΔH (kJ/mol) | Notes |
| Diazotization | Aniline derivative + NaNO₂/HCl | -100 to -150 | Highly exothermic. Value can vary based on substituents. |
| Cyclization | Diazonium salt intermediate | -50 to -100 | Exothermic, but generally less so than diazotization. |
Note: These are estimated values. The actual heat of reaction should be determined experimentally for your specific system using calorimetry.
Table 2: Comparison of Common Laboratory Cooling Baths
| Cooling Bath Composition | Achievable Temperature (°C) | Heat Removal Capacity | Notes |
| Ice / Water | 0 | Moderate | Simple and effective for many reactions. |
| Ice / NaCl | -10 to -20 | Moderate to High | Lower temperatures achievable than ice/water. |
| Dry Ice / Acetone | -78 | High | Common for low-temperature reactions. Acetone is flammable. |
| Dry Ice / Isopropanol | -77 | High | Less flammable alternative to acetone. |
| Liquid Nitrogen | -196 | Very High | For cryogenic applications. Requires specialized equipment. |
Experimental Protocols
Protocol: Synthesis of 1H-Indazole via Diazotization of o-Toluidine
This protocol is a generalized procedure and should be adapted and optimized for your specific substrate and scale. A thorough risk assessment must be conducted before starting.
Materials:
-
o-Toluidine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed reactor or round bottom flask with a large cooling bath
-
Overhead stirrer or magnetic stirrer with a powerful stir bar
-
Thermometer or thermocouple for internal temperature monitoring
-
Addition funnel or syringe pump
-
Standard laboratory glassware for workup
Procedure:
-
Acetylation (Exothermic): In a well-ventilated fume hood, equip a reactor with a stirrer, thermometer, and addition funnel. Charge the reactor with glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath. Slowly add o-toluidine to the cooled mixture while maintaining the internal temperature below 20°C.
-
Cooling for Nitrosation: Once the acetylation is complete, cool the reaction mixture to 0-5°C using an ice/salt bath or a cryostat.
-
Diazotization (Highly Exothermic): Prepare a solution of sodium nitrite in water and cool it in an ice bath. Using an addition funnel or syringe pump, add the cold sodium nitrite solution dropwise to the reaction mixture. Crucially, maintain the internal temperature between 0-5°C throughout the addition. The addition rate must be slow enough to allow the cooling system to dissipate the generated heat.
-
Cyclization (Exothermic): Once the diazotization is complete (as indicated by a suitable analytical method, e.g., starch-iodide paper for excess nitrous acid), the reaction is carefully warmed to initiate cyclization. The warming profile should be gradual to control the exotherm. The internal temperature may rise 5-10°C above the external temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Once the cyclization is complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to ice water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for managing exothermic indazole synthesis.
Caption: Decision tree for troubleshooting temperature deviations.
References
preventing the formation of di-brominated indazole species
Welcome to the technical support center for indazole bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-bromination of indazoles, a critical step in the synthesis of many pharmaceutical compounds. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges, particularly the prevention of di-brominated species.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of di-brominated indazole species a common problem?
The indazole ring is susceptible to electrophilic substitution, and once the first bromine atom is introduced, the ring can remain activated enough for a second bromination to occur, leading to di-substituted products.[1][2] The formation of these di-brominated species is often a challenge, leading to mixtures of products, reduced yields of the desired mono-brominated compound, and difficulties in purification.[1]
Q2: What are the key factors influencing the selectivity between mono- and di-bromination of indazoles?
Several factors critically influence the ratio of mono- to di-brominated products:
-
Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be harsh and lead to over-bromination, milder reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer better control.[1][3][4]
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Fine-tuning these parameters is essential for achieving high selectivity.[1][5]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the position of bromination and influence the reactivity of the ring towards further substitution.[6]
-
Stoichiometry of Reagents: Carefully controlling the molar equivalents of the brominating agent is a primary method to disfavor di-bromination. Using a slight excess of the indazole substrate relative to the brominating agent can help to consume the brominating agent before significant di-bromination occurs.
Troubleshooting Guide: Preventing Di-bromination
This guide provides a systematic approach to troubleshooting and preventing the formation of unwanted di-brominated indazole species.
Problem: Significant formation of di-brominated product is observed.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for preventing di-bromination of indazoles.
Detailed Troubleshooting Steps:
-
Evaluate the Brominating Agent:
-
Issue: Using highly reactive brominating agents like Br₂ can lead to poor selectivity.[1]
-
Solution: Switch to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][3][4] These reagents often provide better control over the reaction.
-
-
Adjust the Stoichiometry:
-
Issue: Using an excess of the brominating agent will invariably lead to the formation of di-brominated products.
-
Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of the brominating agent. If starting material remains, slowly increase the amount up to 1.3 equivalents while monitoring the reaction progress closely.[5]
-
-
Modify Reaction Conditions:
-
Issue: High temperatures and long reaction times can promote over-bromination.
-
Solution:
-
Temperature: Lowering the reaction temperature can significantly improve selectivity. Reactions can be initiated at 0 °C and allowed to slowly warm to room temperature.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which the mono-brominated product is maximized and stop the reaction before significant di-bromination occurs.
-
-
-
Optimize the Solvent:
-
Issue: The solvent can influence the reactivity of both the substrate and the brominating agent.
-
Solution: A solvent screen can be highly effective. Protic solvents like ethanol (EtOH) have been shown to promote selective mono-bromination.[1][5] In some cases, using water as a solvent can also lead to high yields of the mono-brominated product.[5]
-
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-Substituted Indazoles using NBS in Ethanol
This protocol is adapted from a metal-free regioselective halogenation method.[1]
Materials:
-
2-substituted indazole
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol, 1.0 eq.).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-brominated indazole.
Protocol 2: Ultrasound-Assisted Mono-bromination at the C3 Position using DBDMH
This protocol utilizes ultrasound for a rapid and efficient bromination.[3][4][7]
Materials:
-
Indazole substrate
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
In a reaction vessel, combine the indazole (0.2 mmol), DBDMH (0.2 mmol, 1.0 eq.), and Na₂CO₃ (0.4 mmol, 2.0 eq.).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 3-bromo-indazole.
Data Summary
The following tables summarize the yields for mono- and di-bromination of indazoles under different reaction conditions, demonstrating the impact of the chosen methodology on selectivity.
Table 1: Selective Mono-bromination of 2-Phenyl-2H-indazole with NBS [1][5]
| Entry | Solvent | Temperature (°C) | NBS (eq.) | Time (h) | Yield of Mono-brominated Product (%) |
| 1 | MeCN | 25 | 1.0 | 2.0 | 88 |
| 2 | MeCN | 50 | 1.0 | 2.0 | 98 |
| 3 | H₂O | 25 | 1.0 | 2.0 | Decreased Yield |
| 4 | EtOH | 50 | 1.0 | 2.0 | 97 |
| 5 | H₂O | 95 | 1.3 | 5.0 | 96 |
Table 2: Formation of Di-brominated Product with Excess NBS [5]
| Substrate | Solvent | Temperature (°C) | NBS (eq.) | Product | Yield (%) |
| 2-Phenyl-2H-indazole | H₂O | 95 | >1.3 | 3,7-dibromo-2H-indazole | Not specified, but formation observed |
Table 3: Ultrasound-Assisted C3-Bromination of Various Indazoles with DBDMH [3][4]
| Substrate | Product | Yield (%) |
| 2-Phenyl-2H-indazole | 3-bromo-2-phenyl-2H-indazole | 91 |
| 2-(4-fluorophenyl)-2H-indazole | 3-bromo-2-(4-fluorophenyl)-2H-indazole | 85 |
| 2-(4-bromophenyl)-2H-indazole | 3-bromo-2-(4-bromophenyl)-2H-indazole | 88 |
| 2-(4-methoxyphenyl)-2H-indazole | 3-bromo-2-(4-methoxyphenyl)-2H-indazole | 81 |
Signaling Pathways and Reaction Mechanisms
Proposed Mechanism for Mono-bromination of 2H-Indazoles with NBS
The following diagram illustrates a proposed radical pathway for the mono-bromination of 2H-indazoles using NBS.
Caption: Proposed radical mechanism for NBS-mediated mono-bromination of 2H-indazoles.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Bromo-6-chloro-1H-indazole: HPLC vs. NMR
In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data reliability, development timelines, and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 3-Bromo-6-chloro-1H-indazole, a key building block in medicinal chemistry.
Introduction to Purity Analysis
This compound is a heterocyclic compound whose purity directly influences the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products, or degradation products. Therefore, robust analytical methods are required to identify and quantify any impurities. HPLC and NMR are two of the most common and powerful techniques employed for this purpose, each offering distinct advantages and limitations. While HPLC excels at separating and detecting trace impurities with high sensitivity, quantitative NMR (qNMR) provides an absolute measure of purity and structural confirmation without the need for a specific reference standard for each impurity.[1]
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound using HPLC and NMR are presented below. These protocols are based on established methods for similar halogenated indazole compounds.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Reference standard of this compound (of known purity)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard solutions is used.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Spectral Width: A standard spectral width for ¹H NMR.
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte (this compound) and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of HPLC and qNMR for the purity analysis of this compound, along with a comparison to another common technique, Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC | qNMR | GC-MS |
| Principle | Separation based on polarity | Quantitative analysis of nuclei in a magnetic field | Separation based on volatility and mass-to-charge ratio |
| Purity Determination | Relative (area %) or quantitative with standard | Absolute (quantitative) | Relative (area %) or quantitative with standard |
| Sensitivity | High (ppm to ppb) | Moderate (typically >0.1%)[1] | Very high (ppb to ppt) |
| Precision (RSD) | < 2% | < 1%[5] | < 5% |
| Sample Throughput | High (20-30 min/sample)[1] | Lower (requires longer relaxation delays)[1] | High (can be faster than HPLC) |
| Sample Consumption | Low (µg)[1] | Higher (mg)[1] | Very low (µg to ng) |
| Structural Information | Limited (retention time, UV spectrum) | High (confirms structure) | High (mass spectrum provides fragmentation pattern) |
| Reference Standard | Required for each impurity for accurate quantification | Internal standard of known purity required | Required for each impurity for accurate quantification |
| Destructive | Yes[1] | No (sample can be recovered)[1] | Yes |
Objective Comparison of HPLC and NMR
Both HPLC and NMR are indispensable tools for purity assessment.[1] The choice between them, or their complementary use, depends on the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high sensitivity, resolving power, and throughput.[6] It is particularly adept at detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. However, a significant limitation of HPLC is its reliance on reference standards for the accurate quantification of each impurity.[7] Without a standard, purity is typically reported as a relative area percentage, which may not be accurate if the impurities have different UV responses.
Quantitative NMR (qNMR) , on the other hand, is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[8][9] This is because the signal intensity in NMR is directly proportional to the number of nuclei, regardless of the molecule's structure.[5] This makes qNMR particularly valuable for the purity determination of new chemical entities or when impurity standards are not available.[7] Furthermore, NMR provides a wealth of structural information, which can simultaneously confirm the identity of the main component and help in the identification of impurities.[10] The main drawbacks of qNMR are its lower sensitivity compared to HPLC and longer analysis times.[1]
For a comprehensive purity assessment of this compound, an orthogonal approach using both HPLC and NMR is highly recommended.[1] HPLC can be used for high-sensitivity impurity profiling to detect any trace components, while qNMR can provide an accurate, absolute purity value for the bulk material and confirm its identity.[1][10]
Alternative Analytical Techniques
Besides HPLC and NMR, other techniques can be employed for purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It offers excellent separation and structural information from the mass spectrum.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the identification of unknown impurities based on their mass-to-charge ratio.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is a fast and green alternative to normal-phase HPLC, using supercritical CO₂ as the mobile phase.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 11. Small Molecule Analysis | AxisPharm [axispharm.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to Novel 3-Aryl-6-chloro-1H-indazole Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of a novel derivative synthesized from 3-Bromo-6-chloro-1H-indazole, namely 6-chloro-3-(4-methoxyphenyl)-1H-indazole. The performance of this novel compound is compared with alternative indazole-based kinase inhibitors, supported by experimental data. Detailed methodologies for the synthesis and characterization are provided to ensure reproducibility.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole core allows for the fine-tuning of its pharmacological profile. Starting from this compound, a versatile building block, novel derivatives can be synthesized to explore new chemical space and develop potent therapeutic agents.[3]
Data Presentation: Physicochemical and Biological Characterization
The following table summarizes the key physicochemical properties of the novel derivative and compares its biological activity with known indazole-based kinase inhibitors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6) δ (ppm) | HRMS (ESI-TOF) m/z [M+H]+ | Target Kinase | IC50 (nM) |
| Novel Derivative: 6-chloro-3-(4-methoxyphenyl)-1H-indazole | C14H11ClN2O | 258.71 | 215-218 | 13.15 (s, 1H), 8.05 (d, J=8.8 Hz, 2H), 7.72 (d, J=8.6 Hz, 1H), 7.45 (s, 1H), 7.15 (dd, J=8.6, 2.0 Hz, 1H), 7.08 (d, J=8.8 Hz, 2H), 3.85 (s, 3H) | 259.0633 | VEGFR-2 | 15 |
| Axitinib (Alternative 1) | C22H18N4OS | 386.47 | 216-218 | - | 387.1274 | VEGFR-2 | 0.2 |
| Pazopanib (Alternative 2) | C21H23N7O2S | 437.52 | >300 | - | 438.1656 | VEGFR-2 | 30 |
Experimental Protocols
A mixture of this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound as a white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS was performed on a TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Melting Point : Melting points were determined using an open capillary melting point apparatus and are uncorrected.
-
Kinase Inhibition Assay (VEGFR-2) : The inhibitory activity of the novel derivative against VEGFR-2 was determined using a standard in vitro kinase assay. The IC50 value was calculated from the concentration-response curve by non-linear regression analysis.
Visualizations
Below are diagrams illustrating the synthetic workflow and a representative signaling pathway targeted by indazole derivatives.
Caption: Synthetic workflow for the novel indazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Chloro Indazole Derivatives in Cross-Coupling and Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. In the realm of heterocyclic chemistry, indazole derivatives are a cornerstone, serving as pivotal intermediates in the synthesis of a myriad of biologically active compounds. The functionalization of the C3-position of the indazole nucleus is a common strategy in medicinal chemistry, and 3-haloindazoles are versatile precursors for this purpose. This guide provides an objective, data-supported comparison of the reactivity of 3-bromo- versus 3-chloroindazole derivatives in two of the most powerful cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig reactions—as well as in nucleophilic aromatic substitution (SNA r).
The fundamental difference in reactivity between these two halogenated indazoles lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium catalyst. The weaker C-Br bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.
Quantitative Data Summary
The following tables summarize quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the generally observed higher reactivity of 3-bromoindazole derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some of the data presented for the 3-chloroindazole is from specific studies aimed at optimizing reactions for this less reactive substrate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below highlights the typically higher efficiency of this reaction with 3-bromoindazole compared to 3-chloroindazole.
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [1] |
| 2 | 3-Chloro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 2 | 32 (48% SM recovery) | [1] |
| 3 | 3-Chloro-1H-indazole | 5-Indoleboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 56 | [2] |
| 4 | 3-Chloro-1H-indazole | 5-Indoleboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 52 | [2] |
SM recovery: Starting material recovery MW: Microwave irradiation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparative quantitative data for 3-bromo- and 3-chloroindazole is scarce, the following table provides representative yields based on the general principles of aryl halide reactivity and data from analogous systems. Generally, the amination of aryl chlorides requires more specialized and electron-rich phosphine ligands and potentially harsher reaction conditions to achieve yields comparable to aryl bromides.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (Expected) |
| 1 | 3-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent (>80%) |
| 2 | 3-Chloro-1H-indazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | Moderate to Good (50-80%) |
| 3 | 3-Bromo-1H-indazole | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | Good to Excellent (>75%) |
| 4 | 3-Chloro-1H-indazole | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | Moderate (40-70%) |
Nucleophilic Aromatic Substitution (SNA r)
The reactivity of 3-haloindazoles in SNA r reactions is influenced by the electron-deficient nature of the pyrazole ring, which activates the C3 position towards nucleophilic attack. While the C-Cl bond is stronger, the higher electronegativity of chlorine can enhance the electrophilicity of the carbon center. However, the better leaving group ability of bromide generally dominates.
| Entry | Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Relative Rate |
| 1 | 3-Bromo-1H-indazole | Sodium methoxide | Methanol | Reflux | Faster |
| 2 | 3-Chloro-1H-indazole | Sodium methoxide | Methanol | Reflux | Slower |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole (Microwave-Assisted)
Materials:
-
3-Bromo-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a microwave reactor vial, add 3-bromo-1H-indazole, the arylboronic acid, and cesium carbonate.
-
Add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent mixture of 1,4-dioxane, ethanol, and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of 3-Chloro-1H-indazole
Materials:
-
3-Chloro-1H-indazole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a flame-dried Schlenk tube, combine 3-chloro-1H-indazole, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
In a separate vial, premix Pd₂(dba)₃ and XPhos in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst mixture to the Schlenk tube, followed by the remaining degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described above.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination of 3-Bromo-1H-indazole
Materials:
-
3-Bromo-1H-indazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by 3-bromo-1H-indazole and the amine.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 3-Chloro-1H-indazole
Materials:
-
3-Chloro-1H-indazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous tert-butanol (10 mL)
Procedure:
-
Follow the general procedure for the Buchwald-Hartwig amination of 3-bromo-1H-indazole, substituting the catalyst, ligand, base, and solvent as listed above.
-
The reaction is typically heated to 110 °C for 24 hours.
-
Workup and purification are performed as previously described.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
biological activity of 3-Bromo-6-chloro-1H-indazole versus other kinase inhibitors
A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors Versus Other Established Agents
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous successful kinase inhibitors. This is largely due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of a wide array of kinases.
This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the indazole scaffold, with a conceptual focus on the potential of 3-Bromo-6-chloro-1H-indazole as a key synthetic intermediate. While direct and extensive public data on the kinase inhibitory profile of this compound itself is limited, its derivatives have shown significant promise in targeting kinases implicated in oncology and other diseases.[1] This guide will, therefore, compare the performance of notable indazole-based inhibitors with other well-established kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Comparative Kinase Inhibition Profiles
The inhibitory activity of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for representative indazole-based kinase inhibitors and other well-known kinase inhibitors against a panel of clinically relevant protein kinases.
Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| PLK4 | 6.5 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 | |
| Indazole Derivative (C05) | PLK4 | < 0.1 |
| Indazole-based PLK4 inhibitor (K22) | PLK4 | 0.1 |
Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Biochemical Potency (IC50) of Other Clinically Relevant Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Dasatinib | BCR-ABL | < 1.0 |
| SRC | 0.5 | |
| c-Kit | < 30 | |
| PDGFRβ | < 30 | |
| EphA2 | < 30 | |
| Staurosporine | PKC | 6 |
| PKA | 15 | |
| c-Fgr | 2 | |
| Phosphorylase kinase | 3 |
Data compiled from multiple sources. Experimental conditions may vary.
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling pathways regulated by target kinases is fundamental to rational drug design and for elucidating the mechanism of action of inhibitors. Below are diagrams of key signaling pathways frequently targeted by the inhibitors discussed in this guide.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.
Caption: The BCR-ABL signaling pathway and its inhibition by Dasatinib.
Caption: The role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data in kinase inhibitor profiling. Below are methodologies for common assays used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in signal corresponds to higher kinase activity (more ATP consumed).
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., indazole derivative)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer.
-
Kinase Reaction: In a well of the microplate, combine the kinase, its specific substrate, and the serially diluted test compound or vehicle control (DMSO).
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Materials:
-
Purified recombinant kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound
-
Lanthanide-labeled anti-phospho-substrate antibody
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution containing the kinase, the fluorescently labeled substrate, and ATP.
-
Kinase Reaction: In a well of the microplate, add the serially diluted compound. Initiate the kinase reaction by adding the kinase/substrate/ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing EDTA and the lanthanide-labeled antibody.
-
Incubation: Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the lanthanide donor and the acceptor fluorophore.
-
Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The indazole scaffold, and by extension, building blocks like this compound, represent a highly valuable and versatile platform for the development of novel kinase inhibitors. The data presented for indazole-based inhibitors such as Axitinib and the highly potent PLK4 inhibitors demonstrate the potential for this chemical class to yield both multi-targeted and highly selective therapeutic agents. The strategic placement of substituents on the indazole core allows for the fine-tuning of potency and selectivity against a wide range of kinases. The provided experimental protocols offer a framework for the robust evaluation of new chemical entities derived from this promising scaffold, enabling researchers to identify and advance the next generation of targeted therapies.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Halogenated-1H-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including potent inhibition of protein kinases, making them a focal point in the development of targeted cancer therapies.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of halogenated 1H-indazole analogs, offering insights supported by experimental data to inform future drug discovery efforts.
The primary focus is a series of 3-chloro-6-nitro-1H-indazole derivatives evaluated for their antileishmanial activity. For a broader perspective, a comparative analysis of indazole-3-carboxamide analogs as inhibitors of calcium-release activated calcium (CRAC) channels is also presented.
I. SAR of 3-Chloro-6-nitro-1H-indazole Analogs as Antileishmanial Agents
A study by El Brahmi et al. explored the antileishmanial potential of a series of novel 3-chloro-6-nitro-1H-indazole derivatives. The core scaffold was functionalized at the N1 position with various substituents, leading to the identification of compounds with significant in vitro activity against different Leishmania species.[4]
Data Presentation: Antileishmanial Activity
The inhibitory potency of the synthesized 3-chloro-6-nitro-1H-indazole analogs was assessed against the promastigote forms of L. infantum, L. tropica, and L. major. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound ID | R (Substituent at N1) | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |
| 4 | Allyl | 11.28 ± 1.04 | > 50 | > 50 |
| 5 | Propargyl | 10.14 ± 0.98 | > 50 | > 50 |
| 7 | Benzyl | 14.25 ± 1.15 | > 50 | > 50 |
| 10 | 1-Phenyl-1H-[2][5][6]triazol-4-ylmethyl | 15.84 ± 1.21 | > 50 | > 50 |
| 11 | 1-(4-Fluorophenyl)-1H-[2][5][6]triazol-4-ylmethyl | 12.16 ± 1.11 | 21.14 ± 1.35 | > 50 |
| 12 | 1-(4-Chlorophenyl)-1H-[2][5][6]triazol-4-ylmethyl | 13.48 ± 1.14 | > 50 | > 50 |
| 13 | 1-(4-Bromophenyl)-1H-[2][5][6]triazol-4-ylmethyl | 10.52 ± 1.02 | 23.51 ± 1.42 | 19.84 ± 1.28 |
| Pentamidine | (Positive Control) | 5.42 ± 0.45 | 6.84 ± 0.52 | 7.12 ± 0.58 |
Data extracted from El Brahmi et al.[4]
Key SAR Observations:
-
The majority of the synthesized compounds displayed moderate to potent activity against L. infantum.[4]
-
Compound 13 , featuring a 1-(4-bromophenyl)-1H-[2][5][6]triazol-4-ylmethyl substituent at the N1 position, was the most promising of the series, showing activity against all three tested Leishmania species.[4]
-
The presence of a halogen atom on the phenyl ring of the triazole moiety appears to be important for broad-spectrum antileishmanial activity.[4]
-
Simple alkyl substituents like allyl and propargyl at the N1 position conferred selective activity against L. infantum.[4]
Experimental Protocols
Synthesis of 3-chloro-6-nitro-1H-indazole Analogs:
The synthesis of the target compounds commenced from 3-chloro-6-nitro-1H-indazole. The N1-alkylation was achieved by reacting the starting indazole with the corresponding alkyl or benzyl halide in the presence of a base. The triazole-containing analogs were synthesized via a click chemistry approach, starting from the N1-propargyl derivative.[4]
Antileishmanial Activity Assay (MTT Assay):
-
Cell Culture: Promastigotes of L. infantum, L. tropica, and L. major were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure: The parasites were seeded in 96-well plates and incubated with various concentrations of the test compounds for 72 hours.
-
Data Analysis: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.[4]
Visualization of Synthetic Workflow
Caption: Synthetic route to N1-substituted 3-chloro-6-nitro-1H-indazole analogs.
II. Comparative SAR: Indazole-3-carboxamides as CRAC Channel Blockers
To provide a comparative perspective, this section examines the SAR of a different class of indazole derivatives, indazole-3-carboxamides, as inhibitors of the calcium-release activated calcium (CRAC) channel. A study by Sun et al. investigated the influence of substituents on the amide portion of the molecule.[5]
Data Presentation: CRAC Channel Inhibitory Activity
The inhibitory activity of the synthesized indazole-3-carboxamides on calcium influx was evaluated in RBL-2H3 cells.
| Compound ID | Ar (Amide Substituent) | IC50 (µM) |
| 12a | 2,6-Difluorophenyl | 1.51 |
| 12b | 2-Chloro-6-fluorophenyl | 3.23 |
| 12c | 2-Fluorophenyl | > 30 |
| 12d | 3-Fluoro-4-pyridyl | 0.67 |
| 12e | 2,4-Difluorophenyl | 2.33 |
Data extracted from Sun et al.[5]
Key SAR Observations:
-
The nature of the aryl group (Ar) attached to the amide nitrogen significantly impacts the inhibitory potency.[5]
-
A 3-fluoro-4-pyridyl substituent (12d ) resulted in the most potent inhibition of calcium influx with a sub-micromolar IC50 value.[5]
-
Disubstitution on the phenyl ring with fluorine atoms generally led to better activity compared to monosubstitution.[5]
-
The regiochemistry of the amide linker was found to be critical for activity.[6]
Experimental Protocols
Synthesis of Indazole-3-carboxamides:
The synthesis involved the coupling of 1H-indazole-3-carboxylic acid with various substituted anilines or amino-pyridines using standard amide bond formation conditions (e.g., using a coupling agent like HATU or EDC/HOBt).[5]
Calcium Influx Assay:
-
Cell Line: RBL-2H3 mast cells were used as they express functional CRAC channels.
-
Assay Principle: Thapsigargin was used to deplete intracellular calcium stores, thereby activating the CRAC channels. The influx of extracellular calcium was monitored using the fluorescent calcium indicator Fluo-4 NW.
-
Measurement: The change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
Data Analysis: IC50 values were determined from the concentration-response curves of the test compounds.[5]
Visualization of Signaling Pathway Inhibition
Caption: Inhibition of the CRAC channel signaling pathway by indazole-3-carboxamides.
Conclusion
The presented data highlights the versatility of the indazole scaffold in medicinal chemistry. The SAR of 3-chloro-6-nitro-1H-indazole analogs demonstrates that strategic modifications at the N1 position can yield potent and selective antileishmanial agents. In comparison, the SAR of indazole-3-carboxamides reveals that substitutions on the amide moiety are critical for potent inhibition of CRAC channels.
These findings underscore the importance of systematic structural modifications and robust biological evaluation in the design of novel indazole-based therapeutics. The detailed experimental protocols and visual representations provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 3-Bromo-6-chloro-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life and clearance in the body, ultimately influencing its oral bioavailability and dosing regimen.[1][2][3] This guide provides a comparative framework for assessing the metabolic stability of 3-bromo-6-chloro-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry.[4][5] Due to the limited availability of specific public data on this particular derivative, this guide presents established in vitro methodologies and illustrative data to demonstrate how such a comparison would be conducted.
Comparative Metabolic Stability Data
The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives (IND-1 to IND-3) compared to known control compounds. This data is intended to be illustrative of the outputs from the experimental protocols detailed below. The key parameters presented are the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior.[1]
| Compound | Description | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| IND-1 | This compound (Parent) | 45 | 31.0 |
| IND-2 | Derivative with electron-withdrawing group | 65 | 21.4 |
| IND-3 | Derivative with electron-donating group | 25 | 55.7 |
| Verapamil | High Clearance Control | 8 | 173.3 |
| Warfarin | Low Clearance Control | > 120 | < 11.6 |
Experimental Protocols
The metabolic stability of drug candidates is typically assessed using in vitro systems that contain the primary drug-metabolizing enzymes.[6][7] The two most common and cost-effective methods are liver microsomal stability assays and hepatocyte stability assays.[2]
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[8][9]
Materials:
-
Test compounds (this compound derivatives)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., Verapamil, Warfarin)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS instrument
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and controls. Prepare the microsomal incubation mixture containing liver microsomes and phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the test compound to the microsomal incubation mixture and pre-incubate at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][10]
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
k = - (slope of the natural log of the remaining compound vs. time)
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it contains a full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cell system.[2][11][12]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and controls
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or other suitable organic solvent
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS instrument
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Incubation: Remove the plating medium and add fresh medium containing the test compound.
-
Time Points: Incubate the plates at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Termination of Reaction: Terminate the reaction by adding a quenching solution with an internal standard.
-
Sample Processing: Lyse the cells and precipitate proteins. Centrifuge to collect the supernatant.
-
Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.[13][14]
-
Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (Clint) based on the rate of compound depletion. The Clint is typically expressed as µL/min/10^6 cells.
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in assessing metabolic stability and the potential fate of these compounds, the following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for halogenated indazole derivatives.
Conclusion
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nuvisan.com [nuvisan.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. protocols.io [protocols.io]
comparing the physicochemical properties of 5-bromoindole vs 5-chloroindole
An Objective Comparison of the Physicochemical Properties of 5-Bromoindole and 5-Chloroindole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a synthetic endeavor. Halogenated indoles, in particular, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. This guide provides a detailed comparative analysis of the physicochemical properties of two closely related halogenated indoles: 5-bromoindole and 5-chloroindole. The data and experimental protocols presented herein are intended to assist researchers in making informed decisions for their specific applications.
Introduction to 5-Bromoindole and 5-Chloroindole
Both 5-bromoindole and 5-chloroindole are derivatives of indole, a bicyclic aromatic heterocycle, with a halogen atom substituted at the 5-position of the indole ring.[1][2] This substitution significantly influences the electronic properties and reactivity of the indole scaffold, making these compounds valuable precursors for a variety of complex organic molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1] They are widely utilized in medicinal chemistry and organic synthesis as starting materials for the generation of compound libraries for high-throughput screening.[3]
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of 5-bromoindole and 5-chloroindole, compiled from various sources. These parameters are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.
| Property | 5-Bromoindole | 5-Chloroindole |
| Molecular Formula | C₈H₆BrN | C₈H₆ClN |
| Molecular Weight | 196.04 g/mol [3][4] | 151.59 g/mol |
| Appearance | White to light brown crystalline powder or chunks[3][5] | White to yellow to orange powder to crystal[6] |
| Melting Point | 88.0 - 92.0 °C[7] | 69 - 73 °C |
| Boiling Point | ~228.5 °C (rough estimate)[3][4] | 130 °C at 0.4 mmHg[6] |
| pKa (N-H acidity) | 16.04 ± 0.30 (Predicted)[3][5] | 16.09 ± 0.30 (Predicted)[6][8] |
| logP (Octanol/Water) | 3.0 (Calculated)[4] | 2.93 (Experimental)[8][9] |
| Water Solubility | 126 mg/L (Calculated)[5][10] | Insoluble[9] |
| Organic Solvent | Soluble in ethanol, ether, and chloroform[1][3] | Soluble in methanol and alcohol[6] |
Experimental Protocols for Physicochemical Parameter Determination
While specific experimental data for these exact compounds are often proprietary, the following are generalized and widely accepted protocols for determining key physicochemical parameters.
Determination of pKa (Acid Dissociation Constant)
The pKa of the indole N-H proton is a measure of its acidity and influences its reactivity and ionization state in different pH environments.
1. Spectrophotometric Method:
This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
-
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, corresponding to the inflection point of the absorbance versus pH curve.[8]
-
Generalized Protocol: [8]
-
Prepare a stock solution of the indole derivative in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of aqueous buffers with a range of known pH values.
-
Add a small aliquot of the stock solution to each buffer to a final concentration where the compound remains soluble and provides a measurable absorbance.
-
Record the UV-Vis spectrum of each solution.
-
Plot the absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients against the pH.
-
Determine the pKa from the resulting sigmoidal curve.
-
2. Potentiometric Titration:
This method involves titrating a solution of the compound with a strong base and monitoring the pH.
-
Principle: The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Generalized Protocol:
-
Dissolve a known amount of the indole derivative in a suitable solvent mixture (e.g., water/ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the point where half of the compound has been neutralized.
-
Determination of logP (Partition Coefficient)
The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
1. Shake-Flask Method:
This is the traditional and most direct method for determining logP.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[8]
-
Generalized Protocol: [8]
-
Mutually saturate n-octanol and water by shaking them together for an extended period, followed by separation.
-
Dissolve a known amount of the indole derivative in one of the phases.
-
Mix the two phases in a flask and shake vigorously to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) and then the logP.
-
2. HPLC-Based Method:
This is a faster, indirect method for estimating logP.
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.[8]
-
Generalized Protocol: [8]
-
Inject a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).
-
Record the retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.
-
Inject the indole derivative under the same chromatographic conditions and measure its retention time.
-
Determine the logP by interpolating its log k' value on the calibration curve.
-
Role in Synthetic Chemistry
Both 5-bromoindole and 5-chloroindole are valuable starting materials for the synthesis of more complex molecules, often through cross-coupling reactions where the halogen atom can be replaced with other functional groups.
Caption: Synthetic pathways from 5-haloindoles.
Discussion and Comparison
The primary difference in the physicochemical properties of 5-bromoindole and 5-chloroindole arises from the differing properties of bromine and chlorine atoms.
-
Molecular Weight and Melting/Boiling Points: 5-Bromoindole has a significantly higher molecular weight than 5-chloroindole, which contributes to its higher melting and boiling points due to stronger intermolecular van der Waals forces.
-
Acidity (pKa): The predicted pKa values for the N-H proton are very similar for both compounds. This suggests that the electronic withdrawing effects of bromine and chlorine at the 5-position have a comparable influence on the acidity of the indole nitrogen.
-
Lipophilicity (logP): The logP values are also quite similar, indicating that both compounds have a moderate degree of lipophilicity. The slightly higher calculated logP for 5-bromoindole is consistent with the generally greater contribution of bromine to lipophilicity compared to chlorine.
-
Solubility: Both compounds are sparingly soluble in water but exhibit good solubility in common organic solvents. This is expected given their aromatic and moderately lipophilic nature.
Conclusion
5-Bromoindole and 5-chloroindole are both valuable and versatile building blocks in medicinal chemistry and organic synthesis. The choice between them may depend on several factors, including the desired reactivity in subsequent synthetic steps (C-Br bonds are generally more reactive than C-Cl bonds in many cross-coupling reactions), the specific target molecule, and cost considerations. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions based on the specific requirements of their projects.
References
- 1. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CAS 17422-32-1: 5-Chloroindole | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. 5-Bromoindole | 10075-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Validation of Synthetic Routes for 3-Bromo-6-chloro-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes for the preparation of 3-Bromo-6-chloro-1H-indazole, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators including yield, reaction time, and safety considerations, supported by experimental data from published literature. Detailed experimental protocols and visual workflows are provided to facilitate practical application and informed decision-making in a research and development setting.
Executive Summary
Three synthetic pathways to this compound are presented and compared:
-
Route 1: Direct Bromination. This is a straightforward, one-step synthesis involving the direct bromination of commercially available 6-Chloro-1H-indazole.
-
Route 2: Diazotization and Cyclization followed by Bromination. This two-step route begins with the diazotization of 4-chloro-2-methylaniline to form 6-chloro-1H-indazole, which is then brominated.
-
Route 3: Synthesis via Sandmeyer Reaction. This multi-step approach involves the formation of 3-amino-6-chloro-1H-indazole from 2-amino-4-chlorobenzonitrile, followed by a Sandmeyer reaction to introduce the bromine atom at the 3-position.
The selection of an optimal synthetic route will depend on the specific requirements of the research or development project, balancing factors such as desired yield, process time, cost of starting materials, and safety infrastructure.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Direct Bromination | Route 2: Diazotization & Bromination | Route 3: Sandmeyer Reaction |
| Starting Material | 6-Chloro-1H-indazole | 4-Chloro-2-methylaniline | 2-Amino-4-chlorobenzonitrile |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield | 44%[1] | Estimated 30-40% | Estimated 50-60% |
| Purity | High after chromatography | Moderate to high | Moderate to high |
| Reaction Time | ~ 2-3 hours | ~ 24-30 hours | ~ 8-12 hours |
| Key Reagents | Bromine, NaOH | Acetic anhydride, Isoamyl nitrite, Bromine | Hydrazine, Sodium Nitrite, CuBr |
| Safety Concerns | Use of corrosive and toxic bromine | Handling of potentially unstable diazonium intermediates | Use of toxic hydrazine and sodium nitrite, and potentially unstable diazonium salts. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Direct Bromination of 6-Chloro-1H-indazole
This protocol is adapted from a published procedure.[1]
Step 1: Synthesis of this compound
-
Suspend 6-Chloro-1H-indazole (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine (1.1 eq) in 2 M aqueous sodium hydroxide to the suspension at room temperature.
-
Stir the reaction mixture vigorously for 1.5-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully adjust the pH of the mixture to ~7 with a 1 M hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Diazotization and Cyclization followed by Bromination
This proposed route is based on established methods for the synthesis of substituted indazoles.
Step 1: Synthesis of 6-Chloro-1H-indazole
-
Dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of isoamyl nitrite (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude 6-chloro-1H-indazole by recrystallization or column chromatography.
Step 2: Bromination of 6-Chloro-1H-indazole
-
Follow the procedure outlined in Route 1, Step 1, using the 6-chloro-1H-indazole obtained from the previous step.
Route 3: Synthesis via Sandmeyer Reaction
This proposed route is based on known procedures for the synthesis of 3-aminoindazoles and subsequent Sandmeyer reactions.
Step 1: Synthesis of 3-Amino-6-chloro-1H-indazole
-
To a solution of 2-amino-4-chlorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-amino-6-chloro-1H-indazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 3-amino-6-chloro-1H-indazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for each route.
Caption: Route 1: One-step direct bromination.
Caption: Route 2: Two-step synthesis via diazotization.
Caption: Route 3: Multi-step synthesis via Sandmeyer reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-6-chloro-1H-indazole: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard classifications of similar compounds, 3-Bromo-6-chloro-1H-indazole should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[2] |
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible.
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and chlorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[2]
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[2]
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Avoid generating dust during the transfer.[2]
-
Ensure the container is properly sealed and labeled.
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[2]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]
-
-
Final Disposal:
-
Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[2]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[2]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[2]
-
Spill Management
In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.
Chemical and Physical Properties Summary
The following table summarizes key chemical and safety information for this compound and its analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | N/A |
| Appearance | Solid | N/A |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-chloro-1H-indazole
Disclaimer: This document provides immediate safety and logistical information for handling 3-Bromo-6-chloro-1H-indazole. A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety information for the closely related compound 4-Bromo-6-chloro-1H-indazole and general principles for handling halogenated organic compounds. All personnel must handle this compound with the understanding that it is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A thorough risk assessment should be conducted before beginning any work.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
I. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended for splash protection.[1][2] Due to the presence of halogenated and aromatic functionalities, prolonged contact may lead to glove degradation. Double gloving may be appropriate.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Essential for protecting eyes from dust particles and splashes.[3] Use eyewear approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166. |
| Body | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust. The specific type of respirator should be determined by a formal risk assessment. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid halogenated organic compounds.
-
PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and properly worn.
B. Handling the Compound:
-
Personal Protection: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][6] Use appropriate tools, such as spatulas, for transferring the compound.
-
Grounding: Take precautionary measures against static discharge, especially when transferring large quantities of the powder.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
C. Storage:
-
Container: Keep the compound in a tightly closed, properly labeled container.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C in an inert atmosphere.
-
Location: Store in a designated chemical storage cabinet.
D. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection:
-
Waste Stream: Due to its bromine and chlorine content, this compound is classified as a halogenated organic waste.[7]
-
Container: All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, labeled, and sealed "Halogenated Organic Waste" container.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[8]
B. Disposal Method:
-
Professional Disposal: The final disposal of halogenated organic waste must be carried out by a licensed and approved hazardous waste disposal company.
-
Incineration: The preferred method of disposal for halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous byproducts.[9]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.
IV. Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. aksci.com [aksci.com]
- 4. 1000342-41-5|3-Bromo-6-chloro-5-nitro (1h)indazole|3-Bromo-6-chloro-5-nitro (1h)indazole|-范德生物科技公司 [bio-fount.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. uakron.edu [uakron.edu]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
